Product packaging for Z-Yvad-fmk(Cat. No.:CAS No. 210344-97-1)

Z-Yvad-fmk

Cat. No.: B6592521
CAS No.: 210344-97-1
M. Wt: 630.7 g/mol
InChI Key: MVPQJUFFTWWKBT-LBDWYMBGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Z-Yvad-fmk is a useful research compound. Its molecular formula is C31H39FN4O9 and its molecular weight is 630.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H39FN4O9 B6592521 Z-Yvad-fmk CAS No. 210344-97-1

Properties

IUPAC Name

methyl (3S)-5-fluoro-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H39FN4O9/c1-18(2)27(30(42)33-19(3)28(40)34-23(25(38)16-32)15-26(39)44-4)36-29(41)24(14-20-10-12-22(37)13-11-20)35-31(43)45-17-21-8-6-5-7-9-21/h5-13,18-19,23-24,27,37H,14-17H2,1-4H3,(H,33,42)(H,34,40)(H,35,43)(H,36,41)/t19-,23-,24-,27-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPQJUFFTWWKBT-LBDWYMBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H39FN4O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10943333
Record name N-(5-Fluoro-1-methoxy-1,4-dioxopentan-3-yl)-3,6,9-trihydroxy-5-[(4-hydroxyphenyl)methyl]-11-methyl-1-phenyl-8-(propan-2-yl)-2-oxa-4,7,10-triazadodeca-3,6,9-trien-12-imidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10943333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

630.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210344-97-1
Record name N-(5-Fluoro-1-methoxy-1,4-dioxopentan-3-yl)-3,6,9-trihydroxy-5-[(4-hydroxyphenyl)methyl]-11-methyl-1-phenyl-8-(propan-2-yl)-2-oxa-4,7,10-triazadodeca-3,6,9-trien-12-imidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10943333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Z-YVAD-FMK: A Technical Guide to its Mechanism of Action in Cell Death

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of Z-YVAD-FMK, a highly specific, cell-permeable, and irreversible inhibitor of caspase-1. While often discussed in the context of apoptosis research, its primary mechanism targets the inflammatory cell death pathway known as pyroptosis. Understanding this specificity is critical for the accurate design and interpretation of experiments in cell death and inflammation.

Core Mechanism of Action: Specific Inhibition of Caspase-1

This compound (N-benzyloxycarbonyl-Tyr-Val-Ala-Asp-fluoromethylketone) is an irreversible inhibitor designed to specifically target caspase-1.[1][2][3] Its mechanism revolves around its tetrapeptide sequence (YVAD), which mimics the cleavage site recognized by caspase-1. The fluoromethylketone (FMK) group forms a covalent bond with the cysteine residue in the active site of caspase-1, leading to its irreversible inactivation.

The primary role of caspase-1 is to serve as the effector enzyme for a class of cytosolic multi-protein complexes known as inflammasomes.[4] Upon activation by various pathogenic or endogenous danger signals, inflammasomes (such as the well-characterized NLRP3 inflammasome) recruit and activate pro-caspase-1 through proximity-induced dimerization.[5] Activated caspase-1 then mediates a cascade of inflammatory events.

This compound intervenes by blocking the activation of caspase-1, thereby preventing the execution of its downstream functions, which include:

  • Processing of Pro-inflammatory Cytokines: Activated caspase-1 cleaves the precursor forms of interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, biologically active forms.[1] Inhibition by this compound suppresses the release of these potent pyrogenic cytokines.

  • Induction of Pyroptosis: Caspase-1 cleaves Gasdermin D (GSDMD).[6] The resulting N-terminal fragment of GSDMD oligomerizes and inserts into the cell membrane, forming pores that lead to cell swelling, lysis, and the release of cellular contents—the hallmark features of pyroptosis.[6] this compound effectively inhibits GSDMD cleavage and subsequent pyroptotic cell death.[6]

It is crucial to distinguish this compound from the pan-caspase inhibitor Z-VAD-FMK. While Z-VAD-FMK has a broad inhibitory profile against multiple caspases, including the apoptotic executioner caspases-3 and -7, this compound is highly selective for caspase-1.[3][5] This specificity makes it an invaluable tool for dissecting the involvement of the inflammasome and pyroptosis from classical apoptotic pathways.

Signaling Pathway Inhibition by this compound

G cluster_0 Cell Exterior cluster_1 Cytosol PAMPs PAMPs / DAMPs (e.g., LPS, Nigericin) Inflammasome Inflammasome Assembly (e.g., NLRP3) PAMPs->Inflammasome Activates ProCasp1 Pro-Caspase-1 Inflammasome->ProCasp1 Recruits Casp1 Active Caspase-1 ProCasp1->Casp1 Cleavage & Activation ProIL1b Pro-IL-1β Pro-IL-18 Casp1->ProIL1b Cleaves GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleaves ZYVAD This compound ZYVAD->Casp1 INHIBITS IL1b Mature IL-1β / IL-18 (Secretion) ProIL1b->IL1b GSDMD_N GSDMD-N Fragment (Pore Formation) GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

Caption: this compound inhibits the activation of Caspase-1, blocking pyroptosis.

Quantitative Data Summary

The effective concentration of this compound varies depending on the cell type and experimental conditions. The following table summarizes concentrations cited in research.

Target Cell Line / ModelConcentrationObserved EffectReference
BV2 Microglial Cells5 μMSignificantly reduced increased caspase-1 activity induced by LPS + Aβ.[1]
Caco-2 Cells100 μMMitigated butyrate-induced growth inhibition.[2]
ApoE-/- Mouse ModelNot SpecifiedInhibited GSDMD activation, reduced vascular inflammation, and attenuated atherosclerotic lesion development.[6]
BV2 Cells5 μMSuppressed protein expression of cleaved IL-1β and cleaved IL-18.[1]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound to assess its inhibitory effects on the caspase-1 pathway.

Protocol 1: In Vitro Inhibition of Caspase-1 Activity in Macrophages

This protocol is adapted from methodologies used to study inflammasome activation in cell culture.[1]

Objective: To measure the direct inhibitory effect of this compound on caspase-1 activation and subsequent cytokine processing in response to inflammasome stimuli.

Materials:

  • BV2 microglial cells or Bone Marrow-Derived Macrophages (BMDMs).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • This compound (stock solution in DMSO).

  • Lipopolysaccharide (LPS).

  • Amyloid-beta 1-42 (Aβ1-42) or Nigericin.

  • Phosphate Buffered Saline (PBS).

  • Caspase-1 activity assay kit.

  • Bradford protein assay reagent.

  • ELISA kits for IL-1β and IL-18.

Procedure:

  • Cell Seeding: Seed BV2 cells or BMDMs in appropriate culture plates (e.g., 6-well plates for protein analysis, 96-well plates for activity assays) and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with the desired concentration of this compound (e.g., 5 μM) or vehicle control (DMSO) for 1 hour.[1] It is critical to pretreat with the inhibitor before applying the stimulus.[4]

  • Priming (Signal 1): Stimulate the cells with LPS (e.g., 1 μg/mL) for 1-4 hours. This step upregulates the expression of pro-IL-1β and NLRP3.

  • Activation (Signal 2): Add the inflammasome activator, such as Aβ1-42 (e.g., 10 μM) or Nigericin, and incubate for the specified time (e.g., 6 hours for Aβ1-42).[1]

  • Sample Collection:

    • Supernatant: Collect the cell culture supernatant to measure secreted IL-1β and IL-18 via ELISA.

    • Cell Lysate: Wash the cells with cold PBS and lyse them according to the protocol for your caspase-1 activity assay or for Western blot analysis.

  • Analysis:

    • Caspase-1 Activity: Determine the total protein concentration of the cell lysates using the Bradford method. Proceed with the caspase-1 colorimetric or fluorometric assay, calculating activity based on the kit's calibration curve.

    • Cytokine Measurement: Perform ELISA on the collected supernatants to quantify the levels of mature IL-1β and IL-18.

    • Protein Expression: Use the remaining cell lysate for Western blot analysis to detect levels of cleaved caspase-1, cleaved IL-1β, and cleaved GSDMD.

Experimental Workflow Visualization

G cluster_analysis 6. Downstream Analysis A 1. Cell Seeding (e.g., BMDMs) B 2. Pre-treatment (1 hr) - this compound (Treatment) - DMSO (Vehicle Control) A->B C 3. Priming (Signal 1) (e.g., LPS for 1-4 hrs) B->C D 4. Activation (Signal 2) (e.g., Nigericin for 6 hrs) C->D E 5. Sample Collection (Supernatant & Cell Lysate) D->E F Caspase-1 Activity Assay E->F Lysate G ELISA (IL-1β, IL-18) E->G Supernatant H Western Blot (Cleaved GSDMD) E->H Lysate

Caption: A typical workflow for in vitro testing of this compound.

References

The Role of Z-YVAD-FMK and its Pan-Caspase Counterpart, Z-VAD-FMK, in Modulating Cellular Fate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental applications of Z-VAD-fmk and the more specific Z-YVAD-fmk in cellular biology. These cell-permeable, irreversible caspase inhibitors are indispensable tools for investigating the intricate signaling pathways of apoptosis, inflammation, and necroptosis. This document details their inhibitory profiles, provides structured experimental protocols, and presents visual representations of their interactions with key cellular pathways, offering a critical resource for researchers in apoptosis, immunology, and drug discovery.

Introduction: The Central Role of Caspases in Cellular Processes

Caspases, a family of cysteine-aspartic proteases, are central executioners of programmed cell death (apoptosis) and play a critical role in inflammation.[1] They are synthesized as inactive zymogens (pro-caspases) and, upon activation through proteolytic cleavage, initiate a cascade of events leading to cellular disassembly or the maturation of pro-inflammatory cytokines.[2] The ability to modulate caspase activity is therefore crucial for both fundamental research and therapeutic development.

Z-VAD-fmk (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor that has become a cornerstone of apoptosis research.[3] Its broad specificity allows for the general inhibition of caspase-mediated processes. A related compound, this compound (N-benzyloxycarbonyl-tyrosyl-valyl-alanyl-aspartyl-fluoromethylketone), exhibits a more selective inhibitory profile, with a notable preference for caspase-1, a key mediator of inflammation.[4][5]

This guide will delve into the specific functions of these inhibitors, their quantitative inhibitory characteristics, and their practical applications in the laboratory.

Mechanism of Action

Both Z-VAD-fmk and this compound function as irreversible inhibitors by targeting the catalytic site of caspases. The fluoromethylketone (fmk) group forms a covalent bond with the cysteine residue in the active site of the caspase, thereby permanently inactivating the enzyme.[3] The peptide sequence of the inhibitor determines its specificity for different caspases. The benzyloxycarbonyl (Z) group enhances the cell permeability of these compounds, allowing them to effectively function in living cells.[1]

Data Presentation: Inhibitory Profile of Z-VAD-fmk and this compound

The efficacy of caspase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. The following tables summarize the available IC50 data for Z-VAD-fmk and highlight the specificity of this compound.

Table 1: IC50 Values of Z-VAD-fmk for Various Human Caspases

Caspase TargetIC50 (in vitro)Reference(s)
Pan-Caspase0.0015 - 5.8 mM

Note: Z-VAD-fmk is a broad-spectrum inhibitor, and its potency can vary depending on the specific caspase and the assay conditions.

Table 2: Specificity of this compound

InhibitorPrimary Target(s)NotesReference(s)
This compoundCaspase-1, Caspase-4Exhibits significantly higher selectivity for inflammatory caspases compared to apoptotic caspases.[4][6]

Note: While this compound is a potent inhibitor of caspase-1, it may also inhibit other caspases at higher concentrations.

Signaling Pathways

Z-VAD-fmk and this compound are invaluable for dissecting the roles of caspases in various signaling pathways.

Apoptosis

Apoptosis can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases (e.g., caspase-3, -6, -7), which cleave a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis. Z-VAD-fmk, by inhibiting both initiator and executioner caspases, can effectively block apoptosis induced by a wide range of stimuli.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC Formation DISC Formation Death Receptor->DISC Formation Pro-caspase-8 Pro-caspase-8 DISC Formation->Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Pro-caspase-9 Pro-caspase-9 Apoptosome->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Z-VAD-fmk Z-VAD-fmk Z-VAD-fmk->Caspase-8 Inhibits Z-VAD-fmk->Caspase-9 Inhibits Z-VAD-fmk->Caspase-3 Inhibits G PAMPs/DAMPs PAMPs/DAMPs PRR (e.g., NLRP3) PRR (e.g., NLRP3) PAMPs/DAMPs->PRR (e.g., NLRP3) Inflammasome Assembly Inflammasome Assembly PRR (e.g., NLRP3)->Inflammasome Assembly Pro-caspase-1 Pro-caspase-1 Inflammasome Assembly->Pro-caspase-1 Caspase-1 Caspase-1 Pro-caspase-1->Caspase-1 Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β Pro-IL-18 Pro-IL-18 Caspase-1->Pro-IL-18 Gasdermin D Gasdermin D Caspase-1->Gasdermin D IL-1β (mature) IL-1β (mature) Pro-IL-1β->IL-1β (mature) IL-18 (mature) IL-18 (mature) Pro-IL-18->IL-18 (mature) GSDMD-N GSDMD-N Gasdermin D->GSDMD-N Pyroptosis Pyroptosis GSDMD-N->Pyroptosis This compound This compound This compound->Caspase-1 Inhibits G TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 Complex I Complex I TNFR1->Complex I RIPK1 RIPK1 Complex I->RIPK1 Caspase-8 Caspase-8 RIPK1->Caspase-8 Activates RIPK3 RIPK3 RIPK1->RIPK3 Activates Caspase-8->RIPK1 Inhibits Caspase-8->RIPK3 Inhibits MLKL MLKL RIPK3->MLKL Phosphorylates Necroptosis Necroptosis MLKL->Necroptosis Z-VAD-fmk Z-VAD-fmk Z-VAD-fmk->Caspase-8 Inhibits G Start Start Cell Culture Cell Culture Start->Cell Culture Treatment Groups Treatment Groups Cell Culture->Treatment Groups Control Control Treatment Groups->Control No Inhibitor Z-VAD-fmk Z-VAD-fmk Treatment Groups->Z-VAD-fmk With Inhibitor Induce Stimulus Induce Stimulus Assay for Cellular Response Assay for Cellular Response Induce Stimulus->Assay for Cellular Response Apoptosis Assay Apoptosis Assay Assay for Cellular Response->Apoptosis Assay e.g. Western Blot Western Blot Assay for Cellular Response->Western Blot e.g. Caspase Activity Assay Caspase Activity Assay Assay for Cellular Response->Caspase Activity Assay e.g. Data Analysis Data Analysis Conclusion Conclusion Data Analysis->Conclusion Control->Induce Stimulus Z-VAD-fmk->Induce Stimulus Apoptosis Assay->Data Analysis Western Blot->Data Analysis Caspase Activity Assay->Data Analysis

References

Understanding the role of Z-Yvad-fmk in inflammasome activation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Role of Z-YVAD-FMK in Inflammasome Activation

Executive Summary

The inflammasome is a critical component of the innate immune system, responsible for initiating inflammatory responses through the activation of caspase-1. Dysregulation of this pathway is implicated in a wide range of inflammatory diseases, making its components key targets for therapeutic intervention and research. This compound is a highly specific, cell-permeable, and irreversible inhibitor of caspase-1. This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, its role in modulating inflammasome signaling, and its application as a precise research tool. We present quantitative data, detailed experimental protocols, and pathway diagrams to facilitate its effective use by researchers, scientists, and drug development professionals in the study of inflammasome-driven biology.

Introduction to the Inflammasome Pathway

The innate immune system relies on pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Among the most important of these sensors are the Nod-like receptor (NLR) family, particularly NLRP3. Upon activation by a wide array of stimuli, NLRP3 nucleates the assembly of a multi-protein complex known as the inflammasome[1].

This complex typically consists of three components:

  • Sensor: An NLR protein (e.g., NLRP3) that recognizes the PAMP or DAMP.

  • Adaptor: The apoptosis-associated speck-like protein containing a CARD (ASC), which links the sensor to the effector.

  • Effector: Pro-caspase-1, an inactive zymogen.

Assembly of the inflammasome leads to the proximity-induced auto-cleavage and activation of pro-caspase-1[2]. Activated caspase-1 is a cysteine protease with two primary functions: the cleavage and maturation of the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18, and the cleavage of Gasdermin D (GSDMD)[1][2]. The N-terminal fragment of cleaved GSDMD oligomerizes and forms pores in the plasma membrane, leading to a lytic, pro-inflammatory form of cell death known as pyroptosis, and facilitating the release of mature IL-1β and IL-18[3][4].

This compound: A Specific Caspase-1 Inhibitor

This compound (N-Benzyloxycarbonyl-Tyr-Val-Ala-Asp(OMe)-fluoromethylketone) is a synthetic peptide designed as a specific, irreversible inhibitor of caspase-1[4][5][6]. Its specificity is crucial for dissecting the precise role of caspase-1 in the inflammatory cascade, distinguishing its effects from those of other caspases involved in apoptosis.

Mechanism of Action

This compound is a cell-permeable peptide that targets the catalytic site of caspase-1[5][6]. The fluoromethylketone (FMK) group forms an irreversible covalent bond with the cysteine residue in the active site of the enzyme, permanently inactivating it. This targeted inhibition prevents all downstream events mediated by caspase-1.

Comparison with Pan-Caspase Inhibitors

In inflammasome research, this compound is often compared to the pan-caspase inhibitor Z-VAD-FMK. While both are valuable tools, their specificity profiles are critically different.

  • This compound: Specifically targets caspase-1, making it ideal for studies focused on the canonical inflammasome pathway[4][7].

  • Z-VAD-FMK: A broad-spectrum inhibitor that targets a wide range of caspases, including inflammatory caspases (caspase-1, -4, -5, -11) and apoptotic caspases (caspase-3, -7, -8, -9)[2][8][9]. This lack of specificity can lead to confounding results, as it simultaneously blocks both inflammasome-mediated pyroptosis and caspase-dependent apoptosis[4][9]. Furthermore, Z-VAD-FMK has been shown to have off-target effects, such as inducing autophagy through the inhibition of N-glycanase 1 (NGLY1), independent of its caspase-inhibitory activity[10][11][12].

For researchers aiming to specifically interrogate the role of the inflammasome, the use of a highly specific inhibitor like this compound is strongly recommended.

Role of this compound in Modulating Inflammasome Activation

By irreversibly inhibiting caspase-1, this compound effectively blocks the key downstream consequences of canonical inflammasome activation.

  • Inhibition of Cytokine Maturation: this compound prevents the proteolytic processing of pro-IL-1β and pro-IL-18 into their biologically active forms. This significantly reduces the secretion of these potent pro-inflammatory mediators[6][9].

  • Inhibition of Pyroptosis: The inhibitor blocks the cleavage of GSDMD by caspase-1. This prevents the formation of GSDMD pores in the cell membrane, thereby preserving membrane integrity and inhibiting pyroptotic cell death[3][9].

The following diagram illustrates the canonical NLRP3 inflammasome pathway and the precise point of intervention by this compound.

Inflammasome_Pathway cluster_0 cluster_1 cluster_2 PAMPs PAMPs / DAMPs (e.g., Nigericin, ATP) NLRP3 NLRP3 Sensor (Inactive) PAMPs->NLRP3 NLRP3_active NLRP3 (Active) NLRP3->NLRP3_active Signal 2 Inflammasome Assembled Inflammasome NLRP3_active->Inflammasome Recruits ASC ASC Adaptor ASC->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Auto-cleavage ProCasp1 Pro-Caspase-1 ProCasp1->Inflammasome ProIL1b Pro-IL-1β Casp1->ProIL1b GSDMD Gasdermin D (GSDMD) Casp1->GSDMD ZYVAD This compound ZYVAD->Casp1 Inhibits IL1b Mature IL-1β (Secreted) ProIL1b->IL1b Cleavage GSDMD_N GSDMD-N Fragment GSDMD->GSDMD_N Cleavage Pyroptosis Pyroptosis (Cell Lysis) GSDMD_N->Pyroptosis Pore Formation Experimental_Workflow cluster_analysis 6. Downstream Analysis start 1. Seed BMDM Cells prime 2. Prime with LPS (4 hours) start->prime inhibit 3. Pre-treat with this compound or Vehicle (DMSO) (30-60 min) prime->inhibit activate 4. Activate with Nigericin (30-60 min) inhibit->activate collect 5. Collect Supernatant & Cell Lysate activate->collect elisa ELISA (IL-1β Release) collect->elisa ldh LDH Assay (Pyroptosis) collect->ldh wb Western Blot (Cleaved Casp1, GSDMD-N) collect->wb

References

Z-Yvad-fmk: A Technical Guide to Unraveling Necroptosis Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Programmed cell death is a fundamental process crucial for tissue homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. While apoptosis has long been the focus of cell death research, a regulated form of necrosis, termed necroptosis, has emerged as a significant alternative cell death pathway. Necroptosis is characterized by its caspase-independent nature and is orchestrated by a core signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL).[1][2][3][4][5][6] A key tool in distinguishing and studying necroptosis is the pancaspase inhibitor, Z-Yvad-fmk. This technical guide provides an in-depth overview of the use of this compound in elucidating necroptosis signaling pathways, complete with experimental protocols and data presentation.

The Role of this compound in Cell Death Studies

This compound (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a cell-permeable, irreversible pan-caspase inhibitor.[7][8][9][10][11] It functions by binding to the catalytic site of caspases, the key effector proteases of apoptosis.[7][8][9] Caspases are a family of cysteine proteases that play central roles in apoptosis, inflammation, and necrosis.[7][12] Apoptotic caspases are categorized as initiator caspases (e.g., caspase-8, -9) and executioner caspases (e.g., caspase-3, -6, -7).[13]

The critical function of this compound in necroptosis research lies in its ability to inhibit caspase-8. Caspase-8 acts as a molecular switch between apoptosis and necroptosis.[14][15] In the presence of active caspase-8, cells typically undergo apoptosis. However, when caspase-8 is inhibited, either genetically or pharmacologically with inhibitors like this compound, the cell death signal can be shunted towards the necroptotic pathway.[12][14][16] This makes this compound an indispensable tool for inducing and studying necroptosis in various cellular models.

The Necroptosis Signaling Pathway

Necroptosis is a regulated cell death pathway that is triggered by various stimuli, including tumor necrosis factor-alpha (TNFα), Toll-like receptor (TLR) ligands, and viral infections.[1][5][6] The most well-characterized pathway is initiated by TNFα binding to its receptor, TNFR1.[1][17] This leads to the formation of Complex I, which can initiate pro-survival signaling through NF-κB.[17] A subsequent transition to a cytosolic complex, Complex II, can trigger either apoptosis or necroptosis.

In the presence of active caspase-8, Complex IIa is formed, leading to the activation of downstream caspases and apoptosis.[17] However, when caspase-8 is inhibited by this compound, a different complex, known as the necrosome or Complex IIb, is assembled.[2][17] This complex is characterized by the interaction of RIPK1 and RIPK3 through their RIP homotypic interaction motifs (RHIMs).[1] This interaction leads to the phosphorylation and activation of RIPK1 and RIPK3.[3][4] Activated RIPK3 then phosphorylates the pseudokinase MLKL.[1][2][18] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it forms pores, leading to membrane rupture and cell death.[2][16]

Necroptosis_Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex_I NFkB NF-κB Survival Complex_I->NFkB Complex_IIa Complex IIa (FADD, pro-Caspase-8, RIPK1) Complex_I->Complex_IIa Caspase-8 Active Necrosome Complex IIb (Necrosome) (RIPK1, RIPK3) Complex_I->Necrosome Caspase-8 Inactive Caspase8 Active Caspase-8 Complex_IIa->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis Z_Yvad_fmk This compound Z_Yvad_fmk->Caspase8 pRIPK1 p-RIPK1 Necrosome->pRIPK1 pRIPK3 p-RIPK3 Necrosome->pRIPK3 pRIPK1->pRIPK3 pMLKL p-MLKL (oligomer) pRIPK3->pMLKL Membrane_Disruption Membrane Disruption pMLKL->Membrane_Disruption Necroptosis Necroptosis Membrane_Disruption->Necroptosis

Figure 1: Simplified signaling pathway of TNFα-induced apoptosis and necroptosis.

Experimental Protocols

A common method to induce and study necroptosis in vitro involves treating cells with a combination of a death ligand, such as TNFα, and the pan-caspase inhibitor this compound.

General Experimental Workflow

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., L929, HT-29) Treatment 2. Treatment - TNFα - this compound - Nec-1 (optional) Cell_Culture->Treatment Incubation 3. Incubation (Time-course) Treatment->Incubation Analysis 4. Analysis - Cell Viability (PI staining) - Western Blot (p-MLKL) - Microscopy Incubation->Analysis

Figure 2: General workflow for a necroptosis induction experiment.
Detailed Protocol: Induction of Necroptosis in L929 Cells

This protocol provides a starting point for inducing necroptosis in the murine fibrosarcoma cell line L929, a well-established model for necroptosis studies.[19][20][21]

Materials:

  • L929 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin

  • Recombinant murine TNFα

  • This compound

  • Necrostatin-1 (Nec-1, optional RIPK1 inhibitor control)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • Propidium Iodide (PI) solution

  • 96-well and 6-well cell culture plates

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding:

    • Seed L929 cells in a 96-well plate at a density of 1 x 104 cells/well for viability assays or in a 6-well plate at a density of 5 x 105 cells/well for protein analysis.

    • Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO2 incubator.

  • Preparation of Reagents:

    • Prepare a 1000x stock solution of this compound in DMSO. For a final concentration of 20 µM, prepare a 20 mM stock.

    • Prepare a stock solution of TNFα in sterile PBS with 0.1% BSA.

    • (Optional) Prepare a stock solution of Nec-1 in DMSO.

  • Treatment:

    • For the experimental group, treat cells with TNFα (e.g., 10 ng/mL) and this compound (e.g., 20 µM).[22][23]

    • Include the following control groups:

      • Untreated cells (vehicle control, e.g., DMSO)

      • TNFα alone

      • This compound alone

      • (Optional) TNFα + this compound + Nec-1 (to confirm the involvement of RIPK1)

  • Incubation:

    • Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours).

  • Analysis of Cell Viability (PI Staining):

    • After incubation, gently wash the cells with PBS.

    • Add PI solution (e.g., 1 µg/mL in PBS) to each well.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the percentage of PI-positive (necrotic) cells using a flow cytometer or visualize under a fluorescence microscope.

  • Analysis of Protein Expression (Western Blot):

    • After incubation, lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against p-MLKL, MLKL, RIPK3, RIPK1, and a loading control (e.g., GAPDH or β-actin).

    • Incubate with appropriate secondary antibodies and visualize the protein bands.

Data Presentation

Quantitative data from necroptosis studies using this compound should be presented in a clear and structured manner to facilitate comparison and interpretation.

Table 1: Commonly Used Concentrations of this compound and Necroptosis Inducers

ReagentCell LineConcentration RangeReference
This compoundJurkat20 - 100 µM[9][11]
This compoundL92910 - 50 µM[19][21]
This compoundMacrophages20 - 50 µM[5][24]
This compoundHuman Granulosa Cells50 µM[25]
TNFαL9291 - 100 ng/mL[20][26]
TNFαNeutrophils>100 µM this compound enhances TNFα-induced apoptosis[26]

Table 2: Example Data from a Necroptosis Experiment in L929 Cells (24-hour treatment)

Treatment Group% PI-Positive Cells (Mean ± SD)p-MLKL Expression (Fold Change vs. Control)
Untreated Control5 ± 21.0
TNFα (10 ng/mL)8 ± 31.2
This compound (20 µM)6 ± 21.1
TNFα + this compound75 ± 815.4
TNFα + this compound + Nec-1 (30 µM)10 ± 42.1

Conclusion

This compound is an essential pharmacological tool for researchers studying necroptosis. By effectively inhibiting caspases, particularly caspase-8, it allows for the specific induction and investigation of the necroptotic signaling pathway. This technical guide provides a foundational understanding and practical protocols for utilizing this compound in the study of this critical cell death mechanism. The provided diagrams and data tables serve as a resource for designing experiments and interpreting results in the dynamic field of cell death research. A thorough understanding of the interplay between apoptosis and necroptosis, facilitated by tools like this compound, is paramount for the development of novel therapeutic strategies for a wide range of diseases.

References

Z-Yvad-fmk: A Technical Guide to its Chemical Properties, Structure, and Applications in Apoptosis and Pyroptosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This comprehensive technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the chemical properties, structure, and biological functions of Z-Yvad-fmk, a potent and irreversible inhibitor of caspase-1 and caspase-4. This document outlines its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its application in studying programmed cell death pathways.

Core Chemical and Physical Properties

This compound, with the systematic name N-[(1S)-1-carboxy-3-phenylpropyl]-L-valyl-N-[(1S)-3-fluoro-1-(methoxycarbonyl)propyl]-L-alaninamide, is a synthetic peptide derivative widely utilized in cell biology and pharmacology. Its fundamental properties are summarized in the table below.

PropertyValue
Molecular Formula C₃₁H₃₉FN₄O₉
Molecular Weight 630.66 g/mol
CAS Number 210344-97-1
Appearance White to off-white solid
Solubility Soluble in DMSO (≥31.55 mg/mL); Insoluble in water and ethanol[1]
Canonical SMILES COC(=O)C--INVALID-LINK--NC(=O)--INVALID-LINK----INVALID-LINK--C=C1)NC(=O)OCC2=CC=CC=C2)C(C)C">C@HC(=O)CF

Chemical Structure and Mechanism of Action

This compound is a cell-permeable peptide that acts as an irreversible inhibitor of specific caspases. Its structure features a carboxybenzyl (Z) protecting group at the N-terminus, a peptide sequence (YVAD - Tyrosine-Valine-Alanine-Aspartic acid) that confers specificity for its target caspases, and a fluoromethylketone (fmk) reactive group at the C-terminus. This FMK group forms a covalent bond with the cysteine residue in the active site of the caspase, leading to irreversible inhibition.

The primary targets of this compound are caspase-1 and caspase-4. By inhibiting these inflammatory caspases, this compound effectively blocks the pyroptotic cell death pathway. Pyroptosis is a pro-inflammatory form of programmed cell death crucial in the host defense against pathogens. Caspase-1, a key enzyme in this pathway, is responsible for the cleavage and activation of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), as well as Gasdermin D (GSDMD), the executioner of pyroptosis. Inhibition of caspase-1 by this compound prevents the maturation of these cytokines and the formation of GSDMD pores in the cell membrane, thereby suppressing the inflammatory response and cell lysis.

Signaling Pathways and Experimental Workflows

To visualize the role of this compound in cellular signaling and its application in experimental settings, the following diagrams are provided.

G Inhibition of Pyroptosis by this compound cluster_0 Inflammasome Activation cluster_1 Downstream Effects PAMPs_DAMPs PAMPs/DAMPs NLRP3 NLRP3 Inflammasome PAMPs_DAMPs->NLRP3 Activates Pro_Casp1 Pro-Caspase-1 NLRP3->Pro_Casp1 Recruits & Activates Casp1 Active Caspase-1 Pro_Casp1->Casp1 Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleaves GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleaves IL1b Active IL-1β Pro_IL1b->IL1b IL18 Active IL-18 Pro_IL18->IL18 GSDMD_N GSDMD N-terminal (Pore-forming) GSDMD->GSDMD_N Pyroptosis Pyroptosis & Cell Lysis GSDMD_N->Pyroptosis Induces ZYvad This compound ZYvad->Casp1 Inhibits

Caption: Inhibition of the Pyroptosis Signaling Pathway by this compound.

G Experimental Workflow: Pyroptosis Inhibition Assay cluster_0 5. Data Acquisition & Analysis A 1. Cell Culture (e.g., Macrophages) B 2. Priming (e.g., LPS for 4 hours) A->B C 3. Pre-treatment (this compound or Vehicle for 1 hour) B->C D 4. Inflammasome Activation (e.g., ATP or Nigericin for 1 hour) C->D E1 Cell Lysis Assessment (LDH Assay) D->E1 E2 Cytokine Measurement (ELISA for IL-1β) D->E2 E3 Cell Viability/Pore Formation (Flow Cytometry - PI Staining) D->E3 E4 Western Blot (Caspase-1, GSDMD cleavage) D->E4

Caption: A typical experimental workflow for assessing pyroptosis inhibition.

Experimental Protocols

The following is a detailed protocol for a representative in vitro experiment to assess the inhibitory effect of this compound on pyroptosis in bone marrow-derived macrophages (BMDMs).

Objective: To determine the efficacy of this compound in inhibiting LPS- and ATP-induced pyroptosis in BMDMs.

Materials:

  • Bone marrow-derived macrophages (BMDMs)

  • DMEM complete medium (with 10% FBS, 1% penicillin-streptomycin)

  • Lipopolysaccharide (LPS)

  • Adenosine triphosphate (ATP)

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • ELISA kit for mouse IL-1β

  • Propidium iodide (PI)

  • Flow cytometer

  • 96-well and 6-well tissue culture plates

Procedure:

  • Cell Culture and Seeding:

    • Culture BMDMs in complete DMEM.

    • Seed BMDMs in appropriate tissue culture plates. For LDH and IL-1β assays, use a 96-well plate at a density of 5 x 10⁴ cells/well. For flow cytometry and western blotting, use a 6-well plate at a density of 1 x 10⁶ cells/well.

    • Allow cells to adhere overnight.

  • Priming:

    • Remove the culture medium and replace it with fresh medium containing LPS at a final concentration of 1 µg/mL.

    • Incubate the cells for 4 hours at 37°C and 5% CO₂. This step primes the inflammasome by upregulating the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Pre-treatment:

    • Following the priming step, add this compound to the desired final concentrations (e.g., 10 µM, 20 µM, 50 µM) to the appropriate wells.

    • Add an equivalent volume of DMSO to the vehicle control wells.

    • Incubate for 1 hour at 37°C and 5% CO₂.

  • Inflammasome Activation:

    • Add ATP to a final concentration of 5 mM to induce NLRP3 inflammasome activation and pyroptosis.

    • Incubate for 1 hour at 37°C and 5% CO₂.

  • Sample Collection and Analysis:

    • LDH Assay:

      • Carefully collect the cell culture supernatant.

      • Measure LDH release according to the manufacturer's instructions. Increased LDH release is an indicator of cell lysis.

    • ELISA for IL-1β:

      • Use the collected cell culture supernatant to quantify the concentration of secreted IL-1β using an ELISA kit, following the manufacturer's protocol.

    • Flow Cytometry for PI Staining:

      • Gently detach the cells from the 6-well plate.

      • Stain the cells with Propidium Iodide (PI).

      • Analyze the cells using a flow cytometer. PI-positive cells are considered to have lost membrane integrity, a hallmark of pyroptosis.

    • Western Blot Analysis:

      • Lyse the cells to extract proteins.

      • Perform western blotting to detect the cleavage of caspase-1 and GSDMD. A decrease in the cleaved forms in this compound treated samples indicates inhibition.

Expected Results: Treatment with this compound is expected to show a dose-dependent decrease in LDH release, IL-1β secretion, the percentage of PI-positive cells, and the levels of cleaved caspase-1 and GSDMD, as compared to the vehicle-treated control.

Applications in Research and Drug Development

This compound is an invaluable tool for:

  • Investigating the role of caspase-1 and pyroptosis in various inflammatory diseases, including sepsis, inflammatory bowel disease, and neuroinflammatory disorders.

  • Elucidating the mechanisms of host-pathogen interactions , as pyroptosis is a key defense mechanism against intracellular pathogens.

  • Screening and validating novel anti-inflammatory drug candidates that target the inflammasome pathway.

  • Studying the interplay between apoptosis and pyroptosis in different cellular contexts.

Conclusion

This compound is a highly specific and potent inhibitor of caspase-1 and caspase-4, making it an essential research tool for dissecting the molecular mechanisms of pyroptosis and inflammation. Its well-defined chemical properties and clear mechanism of action, as detailed in this guide, provide a solid foundation for its effective use in a wide range of experimental applications, from basic cell biology to preclinical drug discovery.

References

Z-YVAD-FMK: A Technical Guide to its Application in Caspase-Dependent Cell Death Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Z-YVAD-FMK, a widely utilized pan-caspase inhibitor, and its role in the study of caspase-dependent cell death. We will delve into its mechanism of action, its effects on apoptotic signaling pathways, and provide detailed experimental protocols for its application. This guide is intended to be a comprehensive resource for researchers and professionals in the fields of cell biology, pharmacology, and drug development, offering both theoretical knowledge and practical guidance for the effective use of this compound in laboratory settings.

Introduction to this compound

This compound (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone) is a cell-permeable and irreversible pan-caspase inhibitor.[1][2][3] It is a cornerstone tool in apoptosis research, enabling the specific inhibition of caspase activity to elucidate the molecular mechanisms of programmed cell death. Caspases, a family of cysteine-aspartic proteases, are central executioners of apoptosis. They exist as inactive zymogens (pro-caspases) and are activated through a proteolytic cascade in response to pro-apoptotic stimuli. Activated caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

This compound's broad specificity allows for the inhibition of multiple caspases, making it a powerful tool to determine whether a specific cell death pathway is caspase-dependent. However, it is important to note that while it inhibits the majority of caspases, it shows weak inhibition towards caspase-2.[2] The following sections will provide a detailed exploration of its mechanism, quantitative data on its efficacy, and practical protocols for its use.

Mechanism of Action

This compound is a peptide-based inhibitor designed to mimic the caspase cleavage site. The valine-alanine-aspartic acid (VAD) sequence is recognized by the active site of caspases. The fluoromethylketone (FMK) group at the C-terminus forms a covalent, irreversible bond with the cysteine residue in the catalytic site of the caspase. This irreversible binding permanently inactivates the enzyme, thereby halting the apoptotic cascade.[2][3] Its cell-permeability allows it to readily cross the plasma membrane and access intracellular caspases.

Quantitative Data on this compound Inhibition

While this compound is widely documented as a pan-caspase inhibitor, specific IC50 or Ki values for each individual caspase are not consistently reported across the literature. The available quantitative data primarily focuses on the effective concentrations required to inhibit apoptosis in cellular assays.

Table 1: Efficacy of this compound in Cellular Assays

Cell LineApoptosis InducerEffective this compound ConcentrationObserved EffectReference
Jurkat T-cellsAnti-Fas antibody10-50 µMInhibition of caspase-3, -8, and -9 activity and reduction of sub-diploid DNA content.[4]
THP.1 and Jurkat T-cellsVarious stimuliNot specifiedBlocks all features of apoptosis.[1]
Human NeutrophilsTNFα1-30 µMComplete block of TNFα-stimulated apoptosis.[1]
Anterior Stromal KeratocytesNot specified10 mMInhibition of apoptosis.[1]
HL60 cellsCamptothecin50 µMAbolished apoptotic morphology and blocked DNA fragmentation.[1]
S2 cellsdSMN dsRNA50 µMIncreased cell survival from 26% to 63%.[1]

Note: The IC50 for the induction of apoptosis in various tumor cell lines has been reported to be in the range of 0.0015 - 5.8 mM.[5] It is crucial to empirically determine the optimal concentration for each specific cell type and experimental condition.

Signaling Pathways Affected by this compound

This compound primarily impacts the intrinsic and extrinsic pathways of apoptosis by directly inhibiting the caspase cascade.

The Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface. This leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). At the DISC, pro-caspase-8 is auto-catalytically cleaved and activated. Active caspase-8 then directly cleaves and activates effector caspases, such as caspase-3 and -7, leading to the execution of apoptosis. This compound inhibits caspase-8 and the downstream effector caspases, thereby blocking the extrinsic apoptotic pathway.

Extrinsic_Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC DISC Death Receptor->DISC Caspase-8 Caspase-8 DISC->Caspase-8 Pro-caspase-8 Pro-caspase-8 Pro-caspase-8->DISC Pro-caspase-3/7 Pro-caspase-3/7 Caspase-8->Pro-caspase-3/7 cleavage Caspase-3/7 Caspase-3/7 Pro-caspase-3/7->Caspase-3/7 Apoptosis Apoptosis Caspase-3/7->Apoptosis This compound This compound This compound->Caspase-8 This compound->Caspase-3/7

Caption: Inhibition of the Extrinsic Apoptotic Pathway by this compound.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is triggered by intracellular stress signals, such as DNA damage or growth factor withdrawal. These signals lead to the activation of BH3-only proteins, which in turn activate Bax and Bak. Activated Bax and Bak oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytochrome c binds to Apaf-1, which then recruits pro-caspase-9 to form the apoptosome. Within the apoptosome, pro-caspase-9 is cleaved and activated. Active caspase-9 then cleaves and activates effector caspases, such as caspase-3 and -7. This compound inhibits caspase-9 and the downstream effector caspases, effectively blocking the intrinsic apoptotic pathway.

Intrinsic_Pathway Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Apoptosome Pro-caspase-3/7 Pro-caspase-3/7 Caspase-9->Pro-caspase-3/7 cleavage Caspase-3/7 Caspase-3/7 Pro-caspase-3/7->Caspase-3/7 Apoptosis Apoptosis Caspase-3/7->Apoptosis This compound This compound This compound->Caspase-9 This compound->Caspase-3/7

Caption: Inhibition of the Intrinsic Apoptotic Pathway by this compound.

Experimental Protocols

The following are general protocols for the use of this compound in cell culture. It is essential to optimize these protocols for your specific cell type and experimental conditions.

Preparation of this compound Stock Solution
  • This compound is typically supplied as a lyophilized powder.

  • To prepare a stock solution, dissolve the powder in sterile, anhydrous DMSO to a final concentration of 10-20 mM.

  • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to 6 months.

General Protocol for Inhibition of Apoptosis in Cell Culture

Experimental_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Incubation cluster_3 Analysis Seed Cells Seed Cells Pre-treat with this compound Pre-treat with this compound Seed Cells->Pre-treat with this compound Induce Apoptosis Induce Apoptosis Pre-treat with this compound->Induce Apoptosis Incubate Incubate Induce Apoptosis->Incubate Harvest Cells Harvest Cells Incubate->Harvest Cells Apoptosis Assay Apoptosis Assay Harvest Cells->Apoptosis Assay

Caption: General experimental workflow for using this compound.

  • Cell Seeding: Seed your cells of interest at an appropriate density in a suitable culture vessel. Allow the cells to adhere and reach the desired confluency.

  • Pre-treatment with this compound: It is generally recommended to pre-treat the cells with this compound for 30 minutes to 1 hour before inducing apoptosis. Dilute the this compound stock solution in fresh culture medium to the desired final concentration (typically in the range of 10-100 µM).

  • Induction of Apoptosis: After the pre-treatment period, add the apoptosis-inducing agent to the culture medium.

  • Incubation: Incubate the cells for the desired period, as determined by your experimental design.

  • Controls: Always include the following controls:

    • Untreated cells (negative control).

    • Cells treated with the apoptosis-inducing agent alone (positive control).

    • Cells treated with this compound alone (to assess any potential cytotoxic effects of the inhibitor).

    • Cells treated with the vehicle (DMSO) alone at the same final concentration as the this compound treated group.

  • Assessment of Apoptosis: Harvest the cells and assess the level of apoptosis using a suitable method, such as:

    • Annexin V/Propidium Iodide (PI) Staining: To detect early (Annexin V positive, PI negative) and late (Annexin V and PI positive) apoptotic cells by flow cytometry.

    • Caspase Activity Assays: Using fluorogenic or colorimetric substrates to measure the activity of specific caspases (e.g., caspase-3, -8, -9).

    • TUNEL Assay: To detect DNA fragmentation in apoptotic cells.

    • Western Blotting: To detect the cleavage of caspase substrates, such as PARP.

Protocol for Caspase Activity Assay

This protocol provides a general guideline for measuring caspase activity using a fluorogenic substrate.

  • Prepare Cell Lysates:

    • Harvest both treated and control cells by centrifugation.

    • Wash the cell pellets with ice-cold PBS.

    • Resuspend the cells in a lysis buffer (e.g., containing Tris-HCl, NaCl, EDTA, and a mild detergent like NP-40 or CHAPS).

    • Incubate the cell suspension on ice for 10-15 minutes.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

    • Collect the supernatant, which contains the cytosolic proteins including caspases.

    • Determine the protein concentration of the lysates using a standard method (e.g., Bradford or BCA assay).

  • Perform the Assay:

    • In a 96-well microplate, add a defined amount of protein lysate (e.g., 50-100 µg) to each well.

    • Add the reaction buffer containing the fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7, Ac-IETD-AFC for caspase-8, or Ac-LEHD-AFC for caspase-9).

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the specific fluorophore.

    • The fluorescence intensity is proportional to the caspase activity in the sample.

Considerations and Alternative Interpretations

While this compound is a powerful tool, it is important to be aware of its potential off-target effects and alternative cellular responses.

  • Induction of Necroptosis: In some cell types, particularly when caspase-8 is inhibited, this compound can promote a form of programmed necrosis called necroptosis.[6] This pathway is dependent on the kinases RIPK1 and RIPK3. Therefore, it is crucial to consider the possibility of a switch from apoptosis to necroptosis when interpreting results obtained with this compound.

  • Autophagy: There is evidence to suggest that this compound can also induce autophagy in certain cellular contexts.

  • Non-Caspase Proteases: this compound may inhibit other proteases, although its specificity for caspases is generally high.

Conclusion

This compound remains an indispensable tool for the study of caspase-dependent cell death. Its ability to broadly and irreversibly inhibit caspases provides a robust method for determining the involvement of this critical protease family in various cellular processes. By understanding its mechanism of action, adhering to detailed experimental protocols, and being mindful of potential alternative cellular responses, researchers can effectively leverage this compound to gain valuable insights into the complex signaling networks that govern cell fate. This technical guide serves as a comprehensive resource to facilitate the successful application of this compound in both basic research and drug development endeavors.

References

Initial studies and discovery of Z-Yvad-fmk

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Initial Studies and Discovery of Z-Yvad-fmk

Introduction

Z-VAD-FMK, or Benzyloxycarbonyl-Valyl-Alanyl-Aspartyl-(O-methyl)-fluoromethylketone, is a seminal molecule in the study of programmed cell death. It is a cell-permeable, irreversible, and broad-spectrum (pan-caspase) inhibitor that has been instrumental in elucidating the roles of caspases in apoptosis and inflammation.[1][2] Initially designed for therapeutic applications, its trajectory shifted due to unforeseen cytotoxicity, yet it remains an indispensable tool for fundamental research.[3][4] This guide provides a technical overview of the foundational studies and discovery of Z-VAD-FMK, detailing its mechanism, the key experiments that defined its function, and its impact on our understanding of cellular signaling pathways.

Discovery and Scientific Rationale

The discovery of Z-VAD-FMK is rooted in the pioneering work of Dr. Robert Smith and his recognition of proteolysis as a critical physiological and pathophysiological process.[3] The burgeoning field of apoptosis research in the late 20th century had identified a family of cysteine proteases, later named caspases, as central executioners of the apoptotic program.[1] This created a pressing need for specific inhibitors to probe their function and validate them as therapeutic targets. Z-VAD-FMK was designed as a specific caspase inhibitor that could be used as a key compound for studies on apoptosis.[3] The design incorporates a peptide sequence (Val-Ala-Asp) recognized by caspases, a benzyloxycarbonyl ('Z') group to enhance cell permeability, and a fluoromethylketone (FMK) reactive group to ensure irreversible binding to the enzyme's active site.[2]

Mechanism of Action

Z-VAD-FMK functions as an irreversible inhibitor by covalently binding to the catalytic cysteine residue within the active site of caspases.[1] This mechanism-based inhibition effectively blocks the proteolytic activity of these enzymes.

  • 'Z' (Benzyloxycarbonyl) Group: This lipophilic group facilitates the molecule's passage across the cell membrane, allowing it to act on intracellular caspases.[2]

  • 'VAD' (Val-Ala-Asp) Peptide Sequence: This tripeptide sequence mimics the natural cleavage site preference of many caspases, particularly the initiator and executioner caspases, conferring a degree of specificity and directing the inhibitor to its target.

  • 'FMK' (Fluoromethylketone) Group: This electrophilic group forms a stable thioether bond with the sulfhydryl group of the active site cysteine, leading to irreversible inactivation of the enzyme.[2]

While known as a pan-caspase inhibitor, it potently inhibits human caspases-1, -3, -4, -5, -6, -7, -8, -9, and -10, with the notable exception of caspase-2.[1]

Data Presentation

Physicochemical and Biological Properties
PropertyValueReference
Synonyms Carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone, Z-VAD(OH)-FMK[1][5]
Chemical Formula C₂₂H₃₀FN₃O₇[1]
Molar Mass 467.5 g/mol [1]
Purity ≥ 95% (UHPLC)[1]
Solubility 10 mg/ml (20 mM) in DMSO[1]
Typical Cell Culture Conc. 10-20 µM[1][4]
In Vivo Dosage (Mouse) 5, 10, and 20 µg/g of body weight[6]
Inhibition Type Irreversible[1][7]
Primary Targets Broad-spectrum caspase inhibitor (excluding Caspase-2)[1]

Key Initial Experiments and Protocols

The characterization of Z-VAD-FMK relied on a series of foundational cell biology and biochemical assays.

Inhibition of Apoptosis in Cell Culture

Initial studies demonstrated that Z-VAD-FMK could effectively block apoptosis induced by a variety of stimuli. A common model involved using Jurkat T cells or THP.1 monocytic cells and inducing apoptosis with agents like Fas ligand (FasL), etoposide, or staurosporine.[8][9][10] The ability of Z-VAD-FMK to prevent cell death in these models was a primary indicator of its function.

  • Cell Culture: Plate cells (e.g., Jurkat T cells) at a density of 0.5 x 10⁶ cells/mL in appropriate culture medium.

  • Pre-treatment: Incubate the cells with Z-VAD-FMK (e.g., 20-100 µM) or a vehicle control (DMSO) for 1-2 hours.[4][11]

  • Apoptosis Induction: Add an apoptotic stimulus (e.g., anti-Fas antibody, etoposide, or staurosporine) and incubate for a predetermined time (e.g., 4-16 hours).[8][12]

  • Apoptosis Assessment: Harvest the cells and quantify apoptosis using methods such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or TUNEL labeling.[8][9]

Direct Measurement of Caspase Inhibition

To confirm that the anti-apoptotic effect was due to direct caspase inhibition, researchers performed caspase activity assays. These experiments typically used cell lysates containing activated caspases or purified recombinant caspases.

  • Lysate Preparation: Treat cells to induce apoptosis, then harvest and lyse them in a buffer that preserves enzyme activity.

  • Assay Reaction: In a microplate, combine the cell lysate with a fluorogenic caspase substrate (e.g., Ac-DEVD-MCA for caspase-3).

  • Inhibitor Addition: To parallel wells, add Z-VAD-FMK to demonstrate the inhibition of substrate cleavage.

  • Fluorescence Measurement: Incubate the plate and measure the release of the fluorescent group (e.g., MCA) over time using a fluorescence plate reader.[11] A reduction in fluorescence in the presence of Z-VAD-FMK indicates caspase inhibition.[11]

Analysis of Caspase Processing and Substrate Cleavage

Western blotting was a crucial technique to visualize the molecular events of apoptosis and their blockade by Z-VAD-FMK. This allowed researchers to observe the processing (cleavage) of pro-caspases into their active subunits and the subsequent cleavage of downstream cellular substrates like Poly (ADP-ribose) polymerase (PARP).

  • Sample Preparation: Collect cell pellets from an apoptosis inhibition experiment (as described in 4.1.1) and lyse them in RIPA buffer with protease inhibitors. Determine protein concentration using a Bradford or BCA assay.[7]

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for pro- and cleaved-caspase-3, and full-length and cleaved-PARP.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. The absence of cleaved caspase-3 and cleaved PARP bands in Z-VAD-FMK-treated samples confirms its inhibitory effect.[9]

Visualizing the Impact of this compound

Signaling Pathways and Workflows

The discovery of Z-VAD-FMK was pivotal for mapping cell death pathways. Its application helped to confirm the central role of the caspase cascade in apoptosis and, unexpectedly, led to the discovery of alternative, caspase-independent cell death mechanisms like necroptosis.

Apoptosis_Inhibition Extrinsic Extrinsic Pathway (e.g., FasL) Casp8 Pro-Caspase-8 Extrinsic->Casp8 activates Intrinsic Intrinsic Pathway (e.g., DNA damage) Mito Mitochondria (Cytochrome c release) Intrinsic->Mito aCasp8 Active Caspase-8 Casp8->aCasp8 Casp3 Pro-Caspase-3 aCasp8->Casp3 Apaf1 Apoptosome Mito->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 aCasp9 Active Caspase-9 Casp9->aCasp9 aCasp9->Casp3 aCasp3 Active Caspase-3 Casp3->aCasp3 Substrates Cellular Substrates (e.g., PARP) aCasp3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis ZYVAD This compound ZYVAD->aCasp8 ZYVAD->aCasp9 ZYVAD->aCasp3

Caption: this compound inhibits key initiator (Caspase-8, -9) and executioner (Caspase-3) caspases.

Inflammasome_Inhibition PAMPs PAMPs / DAMPs (e.g., LPS, MSU) NLRP3 NLRP3 Inflammasome (ASC, NLRP3) PAMPs->NLRP3 activate Casp1 Pro-Caspase-1 NLRP3->Casp1 recruits and cleaves aCasp1 Active Caspase-1 Casp1->aCasp1 IL1b Pro-IL-1β aCasp1->IL1b cleaves Pyroptosis Pyroptosis aCasp1->Pyroptosis induces aIL1b Active IL-1β IL1b->aIL1b aIL1b->Pyroptosis released during ZYVAD This compound ZYVAD->aCasp1 inhibits

Caption: this compound blocks inflammasome-mediated inflammation by inhibiting Caspase-1.

Necroptosis_Induction Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) ComplexI Complex I Stimuli->ComplexI ComplexII Complex II (RIPK1, FADD) ComplexI->ComplexII Casp8 Caspase-8 ComplexII->Casp8 activates Necrosome Necrosome (RIPK1, RIPK3) ComplexII->Necrosome Apoptosis Apoptosis Casp8->Apoptosis Casp8->Necrosome cleaves/inhibits RIPK1/3 MLKL MLKL Necrosome->MLKL phosphorylates pMLKL pMLKL (active) MLKL->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis forms pores ZYVAD This compound ZYVAD->Casp8 inhibits

Caption: this compound inhibition of Caspase-8 can divert the cell death signal to necroptosis.[6]

Experimental_Workflow Start Start: Hypothesis (Test this compound efficacy) Step1 1. Cell Culture (e.g., THP-1, Jurkat) Start->Step1 Step2 2. Treatment Groups - Vehicle Control - Apoptotic Stimulus - Stimulus + this compound Step1->Step2 Step3 3. Incubation Step2->Step3 Step4 4. Harvest Cells for Analysis Step3->Step4 Analysis1 Flow Cytometry (Annexin V/PI) Step4->Analysis1 Analysis2 Western Blot (Caspase-3, PARP) Step4->Analysis2 Analysis3 Caspase Activity Assay (Fluorogenic Substrate) Step4->Analysis3 End End: Data Interpretation (Confirm caspase inhibition) Analysis1->End Analysis2->End Analysis3->End

Caption: A typical experimental workflow to validate the anti-apoptotic activity of this compound.

Conclusion and Broader Impact

The initial studies of Z-VAD-FMK were fundamental in cementing the role of caspases as the central machinery of apoptosis. Its development provided researchers with a powerful tool to dissect the molecular ordering of cell death pathways.[3] While its potential as a therapeutic drug was halted by the discovery of unforeseen cytotoxicity from a metabolic derivative, its contribution to basic science is undeniable.[3][4] The use of Z-VAD-FMK has not only clarified the process of apoptosis but has also been instrumental in uncovering caspase-independent cell death pathways, such as necroptosis, which is revealed when the apoptotic pathway is blocked.[6] It remains a gold-standard reagent for validating the involvement of caspases in experimental models of cell death and inflammation.[13]

References

Methodological & Application

Application Notes and Protocols: Optimal Concentration of Z-YVAD-FMK for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Z-YVAD-FMK (N-Benzyloxycarbonyl-Tyr-Val-Ala-Asp(OMe)-fluoromethylketone) is a highly specific and irreversible inhibitor of caspase-1.[1][2] Caspase-1 is a critical inflammatory caspase that plays a central role in the activation of the inflammasome pathway.[3][4] Upon activation by various stimuli, inflammasome complexes facilitate the cleavage of pro-caspase-1 into its active form.[5] Active caspase-1 then proteolytically processes pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β) and pro-IL-18, into their mature, secreted forms.[3][6] Additionally, caspase-1 cleaves gasdermin D (GSDMD) to induce a pro-inflammatory form of programmed cell death known as pyroptosis.[1][7]

Due to its central role in inflammation, the inhibition of caspase-1 is a key strategy for studying the mechanisms of inflammasome activation and its downstream consequences. This compound serves as an invaluable tool for researchers in immunology, drug discovery, and cell biology to dissect the role of caspase-1 in various cellular processes.[1][8] These application notes provide a summary of effective concentrations and detailed protocols for the use of this compound in in vitro settings.

Mechanism of Action

This compound is a cell-permeable peptide that mimics the caspase-1 cleavage site. It irreversibly binds to the catalytic site of caspase proteases, thereby inhibiting their activity.[6][9] While it is highly specific for caspase-1, it is important to note that like many caspase inhibitors, it can show some activity against other caspases at higher concentrations.[6]

Data Presentation: Recommended Concentrations of this compound

The optimal concentration of this compound can vary depending on the cell type, the specific experimental conditions, and the duration of treatment. The following table summarizes concentrations used in various published in vitro studies.

Cell TypeConcentration Range (µM)Treatment TimeAssay / Endpoint Measured
Bone Marrow-Derived Macrophages (BMDMs)20 - 80 µM30 min pretreatmentInhibition of pyroptosis (PI staining, LDH release), IL-1β release, GSDMD activation.[1][10][11]
Human Granulosa Cell Lines (GC1a, HGL5, COV434)50 µM48 hoursProtection from etoposide-induced apoptosis, metabolic activity (WST-1 assay), cell viability (FACS).[8]
Human Granulosa Cells (HGL5, primary)50 µM24 hoursProtection from hypoxia-induced cell death, metabolic activity.[12]
Jurkat Cells20 µMConcurrent with apoptosis inductionInhibition of anti-Fas mAb-induced apoptosis.[9]
Retinal Cells20 - 50 µMNot specifiedInhibition of caspase-3 and PARP cleavage.[13]
Human Whole BloodNot specifiedPretreatment requiredInhibition of IL-1β production (noted to be less effective than ac-YVAD-cmk in this model).[3]

Experimental Protocols

Protocol 1: Inhibition of NLRP3 Inflammasome Activation in Macrophages

This protocol describes the use of this compound to inhibit caspase-1 activation in bone marrow-derived macrophages (BMDMs) stimulated with LPS and nigericin to activate the NLRP3 inflammasome.

Materials and Reagents:

  • Bone Marrow-Derived Macrophages (BMDMs)

  • Complete DMEM medium (supplemented with 10% FBS, 1% penicillin-streptomycin, and M-CSF)

  • Lipopolysaccharide (LPS)

  • Nigericin

  • This compound (stock solution in DMSO, e.g., 20 mM)

  • Phosphate-Buffered Saline (PBS)

  • Reagents for downstream analysis (e.g., ELISA kit for IL-1β, LDH cytotoxicity assay kit, or antibodies for Western blotting)

Methodology:

  • Cell Culture and Seeding:

    • Culture BMDMs in complete DMEM medium.

    • Seed the BMDMs in appropriate culture plates (e.g., 24-well plate for cytokine analysis, 96-well plate for LDH assay) at a suitable density and allow them to adhere overnight.

  • Preparation of this compound Working Solution:

    • Thaw the this compound stock solution.

    • Prepare a working solution by diluting the stock in pre-warmed cell culture medium to the desired final concentration (e.g., 20-80 µM). It is crucial to prepare a vehicle control using the same concentration of DMSO.

  • Inhibitor Pre-treatment:

    • Remove the culture medium from the adherent BMDMs.

    • Add the medium containing this compound or the vehicle control to the respective wells.

    • Incubate the cells for at least 30 minutes at 37°C and 5% CO2. Pre-treatment is critical for effective inhibition.[3]

  • Inflammasome Activation:

    • Priming Step: Add LPS to the wells to a final concentration of 100 ng/mL.

    • Incubate for 4 hours at 37°C and 5% CO2.

    • Activation Step: Add nigericin to the wells to a final concentration of 5 µM.

    • Incubate for 30 minutes to 1 hour at 37°C and 5% CO2.

  • Sample Collection and Analysis:

    • Supernatant Collection: Carefully collect the cell culture supernatants for analysis of secreted IL-1β (using ELISA) or LDH release (using an LDH cytotoxicity assay).

    • Cell Lysate Preparation: Wash the cells with cold PBS. Lyse the cells using an appropriate lysis buffer for subsequent analysis, such as Western blotting for cleaved caspase-1 or GSDMD.

Visualizations

Signaling Pathway: Canonical Inflammasome Activation

Inflammasome_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_membrane Cell Membrane PAMPs_DAMPs PAMPs / DAMPs PRR PRR (e.g., NLRP3) PAMPs_DAMPs->PRR Signal 1 ASC ASC PRR->ASC Recruitment Inflammasome Inflammasome Complex PRR->Inflammasome Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruitment ASC->Inflammasome Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Cleavage & Activation Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleavage ZYVAD This compound ZYVAD->Casp1 Inhibition IL1b Mature IL-1β Pro_IL1b->IL1b IL1b->PAMPs_DAMPs Secretion GSDMD_N GSDMD-N Fragment GSDMD->GSDMD_N Pyroptosis Pyroptosis (Pore Formation) GSDMD_N->Pyroptosis Oligomerization

Caption: Canonical inflammasome pathway showing this compound inhibition of Caspase-1.

Experimental Workflow: Caspase-1 Inhibition Assay

Experimental_Workflow cluster_analysis Downstream Analysis start Start seed_cells Seed Macrophages (BMDMs) in culture plates start->seed_cells pretreat Pre-treat with This compound (or vehicle) for 30 min seed_cells->pretreat prime Prime with LPS (100 ng/mL) for 4 hours pretreat->prime activate Activate with Nigericin (5 µM) for 30-60 min prime->activate collect Collect Supernatant & Prepare Cell Lysates activate->collect elisa IL-1β ELISA collect->elisa ldh LDH Assay (Pyroptosis) collect->ldh western Western Blot (Cleaved Caspase-1/GSDMD) collect->western end End elisa->end ldh->end western->end

Caption: Workflow for inhibiting caspase-1 activity in macrophages.

References

Z-Yvad-fmk Stock Solution Preparation: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise preparation of inhibitor stock solutions is paramount for reproducible and reliable experimental outcomes. This document provides a comprehensive, step-by-step guide for the preparation of a Z-Yvad-fmk stock solution, a potent and cell-permeable inhibitor of caspase-1 and caspase-4 with significant applications in apoptosis and inflammation research.

Introduction

This compound (N-Benzyloxycarbonyl-Tyr-Val-Ala-Asp(OMe)-fluoromethylketone) is an irreversible inhibitor that covalently binds to the catalytic site of specific caspases, thereby blocking their activity. It is a critical tool for studying caspase-dependent signaling pathways, particularly in the context of inflammasome activation and pyroptosis. Accurate preparation and storage of this compound stock solutions are essential to maintain its potency and ensure the validity of experimental results.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, facilitating quick reference for calculations and experimental design.

PropertyValueSource(s)
Molecular Weight 630.66 g/mol [1][2]
Chemical Formula C₃₁H₃₉FN₄O₉[1][2]
CAS Number 210344-97-1[1][2]
Purity ≥95% (typically >99%)[1]
Solubility Soluble in DMSO (e.g., 100 mg/mL or 158.56 mM)[1][2]
Insoluble in water and ethanol[1]
Recommended Stock Solution Concentration 2-10 mM in DMSO
Typical Working Concentration 5-100 µM in cell culture medium[1][3][4]
Storage of Powder -20°C for up to 3 years[1]
Storage of Stock Solution -20°C for up to 1 month, -80°C for up to 1 year (aliquoted)[1]

Experimental Protocol: this compound Stock Solution Preparation

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Optional: Water bath or sonicator

Procedure:

  • Equilibrate Reagents: Allow the this compound powder and DMSO to come to room temperature before opening to prevent moisture condensation.

  • Calculate Required Mass: To prepare a 10 mM stock solution, use the following calculation:

    • Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol )

    • For 1 mL (0.001 L) of a 10 mM (0.01 M) solution:

    • Mass (mg) = 0.01 mol/L * 0.001 L * 630.66 g/mol = 6.3066 mg

  • Weigh Powder: Carefully weigh out 6.31 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add Solvent: Add 1 mL of anhydrous/high-purity DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve: Vortex the solution thoroughly for 1-2 minutes to dissolve the powder completely. If necessary, gentle warming in a 37°C water bath or brief sonication can aid in dissolution.[3] Visually inspect the solution to ensure there are no visible particulates.

  • Aliquot: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[1]

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1]

Application Protocol: Inhibition of Caspase-1 Activity in Cell Culture

This protocol provides a general guideline for using the this compound stock solution to inhibit caspase-1 activity in a cell-based assay.

Materials:

  • Cells of interest (e.g., macrophages)

  • Appropriate cell culture medium and supplements

  • Inducer of apoptosis or inflammasome activation (e.g., LPS and Nigericin)

  • 10 mM this compound stock solution

  • Phosphate-buffered saline (PBS)

  • Assay-specific reagents (e.g., for measuring cell viability or cytokine release)

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at the desired density and allow them to adhere and grow overnight.

  • Pre-treatment with this compound: The following day, dilute the 10 mM this compound stock solution in fresh cell culture medium to the desired final working concentration (e.g., 10 µM, 20 µM, or 50 µM). Remove the old medium from the cells and add the medium containing this compound. It is recommended to pre-incubate the cells with the inhibitor for 1-2 hours before adding the stimulus.[1]

  • Induction of Apoptosis/Inflammasome Activation: Following the pre-incubation period, add the apoptosis or inflammasome-inducing agent (e.g., LPS followed by Nigericin) to the wells.

  • Incubation: Incubate the cells for the desired period, as determined by the specific experimental requirements.

  • Assay: After incubation, perform the desired assay to assess the effect of this compound on caspase-1 activity. This could include measuring the levels of cleaved IL-1β or IL-18 in the supernatant by ELISA, or assessing cell death via a viability assay.

Visualizations

The following diagrams illustrate the experimental workflow for preparing the this compound stock solution and the signaling pathway of caspase-1 inhibition.

G cluster_prep Stock Solution Preparation Workflow start Start equilibrate Equilibrate this compound and DMSO to Room Temperature start->equilibrate calculate Calculate Required Mass (e.g., 6.31 mg for 1 mL of 10 mM) equilibrate->calculate weigh Weigh this compound Powder calculate->weigh add_dmso Add 1 mL DMSO weigh->add_dmso dissolve Vortex to Dissolve (Warm/Sonicate if needed) add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Experimental workflow for this compound stock solution preparation.

G cluster_pathway Caspase-1 Signaling Pathway Inhibition by this compound PAMPs_DAMPs PAMPs / DAMPs Inflammasome Inflammasome Assembly (e.g., NLRP3) PAMPs_DAMPs->Inflammasome ProCasp1 Pro-Caspase-1 Inflammasome->ProCasp1 recruits Casp1 Active Caspase-1 ProCasp1->Casp1 autocatalytic cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves ProIL18 Pro-IL-18 Casp1->ProIL18 cleaves ZYvad This compound ZYvad->Casp1 inhibits IL1b Mature IL-1β ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 ProIL18->IL18 IL18->Inflammation

Caption: Inhibition of the Caspase-1 signaling pathway by this compound.

References

Application Notes and Protocols: Utilizing Z-Yvad-fmk in Combination with Other Chemical Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Yvad-fmk is a cell-permeable, irreversible pan-caspase inhibitor widely employed in cell biology and drug discovery to investigate the roles of caspases in programmed cell death and inflammation.[1][2][3] While it potently inhibits a range of caspases, with a notable exception for caspase-2, it is frequently used to dissect cellular pathways by blocking caspase-dependent apoptosis.[1][4] However, its application has revealed a more complex biological profile, including the induction of alternative cell death pathways like necroptosis and autophagy, as well as off-target effects.[5][6][7]

These characteristics make the combined use of this compound with other specific chemical probes an essential strategy for elucidating intricate cellular signaling networks. This document provides detailed application notes and protocols for utilizing this compound in conjunction with other chemical probes to study apoptosis, necroptosis, and autophagy.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Combination with Other Probes
Cell LinePrimary TreatmentCombination ProbeConcentration of this compoundConcentration of Combination ProbeOutcomeReference
HepG2Tanshinone IIA (Tan IIA)Necrostatin-1 (Nec-1)20 µM50 µMThis compound recovered RIP1 expression reduced by Tan IIA, while Nec-1 did not.[8]
Primary Rat MicrogliaLipopolysaccharide (LPS)Necrostatin-1 (Nec-1)Not specifiedNot specifiedThis compound induced necroptosis in activated microglia, which was prevented by Nec-1.
HEK 293 (GFP-LC3 stable)NoneQ-VD-OPh50 µM50 µMThis compound, but not Q-VD-OPh, induced a significant increase in GFP-LC3 puncta after 72h.
Caco-2ButyrateNone100 µMN/ASignificantly mitigated butyrate-induced growth inhibition.[9]
Human Granulosa Cell Lines (HGL5)Cobalt Chloride (CoCl₂)None50 µMN/APartially restored metabolic activity in the absence of serum.[10]
Jurkat T cellsEtoposideDNP-derivatized probe10 µM1 µM and 10 µMBoth this compound and the DNP probe abolished etoposide-induced apoptosis.[11]
Table 2: In Vivo Applications of this compound
Animal ModelConditionDosage of this compoundAdministration RouteOutcomeReference
Male BALB/C miceCompression-induced muscle damage1.5 mg/kgs.c.Protected muscle from damage and restored function.[3]
MiceLPS-induced endotoxic shockNot specifiedIntraperitoneal injectionMarkedly reduced mortality rate and alleviated organ pathology.[7][12]
Sprague-Dawley ratsExperimental retinal detachmentNot specifiedSubretinal injectionReduced TUNEL-positive photoreceptors but increased PI-labeled cells, indicating a switch to necroptosis.[13]

Experimental Protocols

Protocol 1: Induction and Inhibition of Necroptosis in Activated Microglia

This protocol is adapted from studies investigating the selective killing of inflamed microglia.[14]

Objective: To induce necroptosis in primary microglia using a combination of an inflammatory stimulus and a pan-caspase inhibitor, and to confirm the pathway using a specific necroptosis inhibitor.

Materials:

  • Primary rat microglia cultures

  • Lipopolysaccharide (LPS)

  • Z-VAD-fmk (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone)

  • Necrostatin-1 (Nec-1)

  • Cell culture medium and supplements

  • Reagents for cell viability assays (e.g., Propidium Iodide)

  • Reagents for western blotting

Procedure:

  • Cell Culture: Culture primary rat microglia in appropriate medium and conditions.

  • Activation of Microglia: Treat microglia with an inflammatory stimulus such as LPS (e.g., 100 ng/mL) for 24 hours to induce an activated state.

  • Inhibition of Caspases: Following activation, treat the cells with Z-VAD-fmk (e.g., 20-50 µM) to inhibit caspase activity.

  • Inhibition of Necroptosis (Control): In a parallel set of experiments, co-treat activated microglia with Z-VAD-fmk and the specific RIPK1 inhibitor, Necrostatin-1 (e.g., 30 µM).

  • Incubation: Incubate the cells for a defined period (e.g., 24-48 hours).

  • Assessment of Cell Death:

    • Viability Assay: Stain cells with Propidium Iodide (PI) and analyze by flow cytometry or fluorescence microscopy to quantify necrotic cell death.

    • Western Blot Analysis: Prepare cell lysates and perform western blotting for key necroptosis markers such as phosphorylated MLKL (pMLKL) and RIPK3.

  • Data Analysis: Compare the levels of cell death and protein expression between different treatment groups. A significant increase in PI-positive cells in the LPS + Z-VAD-fmk group, which is rescued by Nec-1, indicates the induction of necroptosis.

Protocol 2: Dissecting Apoptosis and Autophagy using this compound and Q-VD-OPh

This protocol is based on research highlighting the off-target effects of this compound on autophagy.[5]

Objective: To differentiate the effects of caspase inhibition on apoptosis and autophagy by comparing this compound with the more specific caspase inhibitor, Q-VD-OPh.

Materials:

  • HEK 293 cells stably expressing GFP-LC3

  • Z-VAD-fmk

  • Q-VD-OPh

  • Cell culture medium and supplements

  • Bafilomycin A1 (for autophagic flux assessment)

  • Reagents for fluorescence microscopy and quantification

Procedure:

  • Cell Culture: Culture GFP-LC3 HEK 293 cells in standard conditions.

  • Inhibitor Treatment: Treat cells with Z-VAD-fmk (50 µM), Q-VD-OPh (50 µM), or a vehicle control (DMSO).

  • Time-Course Experiment: Incubate the cells for 24, 48, and 72 hours.

  • Autophagic Flux Analysis (at 72h):

    • In a separate set of plates, treat cells with Z-VAD-fmk or Q-VD-OPh for 72 hours.

    • During the final 1-2 hours of incubation, add Bafilomycin A1 (100 nM) to block the fusion of autophagosomes with lysosomes.

  • Microscopy and Quantification:

    • Fix the cells and acquire images using a fluorescence microscope.

    • Quantify the number of GFP-LC3 puncta per cell. An increase in puncta indicates autophagosome formation.

  • Data Analysis:

    • Compare the number of GFP-LC3 puncta between this compound and Q-VD-OPh treated cells at different time points.

    • In the autophagic flux experiment, a further increase in puncta in the presence of Bafilomycin A1 indicates that autophagic flux is not impaired. A lack of further increase suggests a blockage in the pathway.

Mandatory Visualizations

Signaling_Pathway_Z_Yvad_fmk_Necroptosis cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Microglia cluster_inhibitors Chemical Probes LPS LPS TLR4 TLR4 LPS->TLR4 Activates Caspase8 Caspase-8 TLR4->Caspase8 Activates RIPK1 RIPK1 Caspase8->RIPK1 Inhibits RIPK3 RIPK3 RIPK1->RIPK3 MLKL MLKL RIPK3->MLKL pMLKL pMLKL MLKL->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis ZYvad This compound ZYvad->Caspase8 Inhibits Nec1 Necrostatin-1 Nec1->RIPK1 Inhibits

Caption: this compound induces necroptosis in activated microglia.

Experimental_Workflow_Autophagy_Analysis cluster_flux Autophagic Flux (at 72h) start Seed GFP-LC3 HEK 293 cells treat Treat with: - Vehicle (DMSO) - this compound (50 µM) - Q-VD-OPh (50 µM) start->treat incubate Incubate for 24, 48, 72 hours treat->incubate baf Add Bafilomycin A1 (100 nM) for final 1-2 hours incubate->baf fix Fix cells incubate->fix baf->fix image Fluorescence Microscopy fix->image quantify Quantify GFP-LC3 puncta/cell image->quantify end Analyze and Compare quantify->end

Caption: Workflow for comparing the effects of this compound and Q-VD-OPh on autophagy.

Logical_Relationship_Z_Yvad_fmk_Effects cluster_primary Primary Target cluster_downstream Downstream Consequences cluster_offtarget Off-Target Effect ZYvad This compound Caspases Pan-Caspase Inhibition ZYvad->Caspases Directly Inhibits NGLY1 NGLY1 Inhibition ZYvad->NGLY1 Also Inhibits Apoptosis Apoptosis Blockade Caspases->Apoptosis Leads to Necroptosis Necroptosis Induction Caspases->Necroptosis Can Lead to (in specific contexts) Autophagy Autophagy Modulation NGLY1->Autophagy Induces

References

Application Notes: The Use of Z-Yvad-fmk in Primary Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Z-VAD-FMK (Carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor.[1] It functions by binding to the catalytic site of most caspases, thereby preventing the downstream signaling cascades that lead to programmed cell death.[1][2] Caspases, a family of cysteine proteases, are central regulators of both apoptosis (programmed cell death) and pyroptosis (a pro-inflammatory form of cell death).[2][3] This makes Z-VAD-FMK an invaluable tool for researchers studying the mechanisms of cell death, inflammation, and cellular responses to various stimuli in primary cell lines.[2] These notes provide detailed applications and protocols for utilizing Z-VAD-FMK in primary cell research.

Mechanism of Action Caspases exist as inactive zymogens (pro-caspases) and are activated upon receiving specific signals. They can be broadly categorized into:

  • Initiator Caspases: Such as Caspase-8 and Caspase-9 in apoptosis, and Caspase-1 in pyroptosis.

  • Executioner Caspases: Such as Caspase-3 and Caspase-7, which cleave a broad range of cellular substrates to execute apoptosis.[3]

  • Inflammatory Caspases: Such as Caspase-1, -4, and -5, which are crucial for the maturation of pro-inflammatory cytokines like IL-1β and IL-18 and for inducing pyroptosis.[2][3]

Z-VAD-FMK, due to its peptide sequence and fluoromethylketone (FMK) group, irreversibly binds to the active site of these caspases, preventing them from cleaving their respective substrates.[1][2] This inhibitory action allows researchers to determine whether a specific cellular outcome is caspase-dependent.

cluster_0 Upstream Stimuli cluster_1 Caspase Activation cluster_2 Downstream Effects Apoptotic_Stimuli Apoptotic Stimuli (e.g., TNF-α, Etoposide) Pro_Caspases Pro-Caspases (Caspase-8, 9, 1) Apoptotic_Stimuli->Pro_Caspases Pyroptotic_Stimuli Pyroptotic Stimuli (e.g., LPS + Nigericin) Pyroptotic_Stimuli->Pro_Caspases Active_Caspases Active Caspases Pro_Caspases->Active_Caspases Activation Apoptosis Apoptosis Active_Caspases->Apoptosis Cleavage of Executioner Caspases Pyroptosis Pyroptosis & Inflammation Active_Caspases->Pyroptosis Cleavage of GSDMD & Pro-IL-1β Z_VAD_FMK Z-VAD-FMK Z_VAD_FMK->Active_Caspases Inhibits

Mechanism of Z-VAD-FMK as a pan-caspase inhibitor.

Quantitative Data Summary

The effective concentration of Z-VAD-FMK can vary significantly depending on the primary cell type, the nature of the apoptotic or pyroptotic stimulus, and the duration of the experiment. It is always recommended to perform a dose-response curve to determine the optimal concentration for a specific experimental setup.

ParameterValue/RangeCell Type ExamplesNotesCitations
Synonyms Z-VAD(OMe)-FMKN/AThe O-methylated form enhances cell permeability.[1]
Target Caspases Pan-caspase inhibitorMost primary cellsPotently inhibits caspases-1 through -10, with the exception of caspase-2.[2]
Working Concentration 5 µM - 100 µMHuman Granulosa Cells, BMDMs, C2C12 cellsTitration is critical. High concentrations (>1%) of the DMSO solvent can be toxic.[4][5][6]
Typical Pre-incubation 30 min - 2 hoursBMDMs, HepG2 cells, Jurkat cellsShould be added prior to or concurrently with the cell death stimulus.[4][6][7]
Reconstitution Solvent DMSON/APrepare a concentrated stock (e.g., 10-20 mM) for storage.[2]
Storage -20°CN/AReconstituted product is stable for up to 6 months. Avoid repeated freeze-thaw cycles.[2]

Key Applications & Protocols

Application 1: Determining Caspase-Dependency of Apoptosis

Z-VAD-FMK is frequently used to confirm that cell death induced by a specific compound or stimulus occurs via a caspase-dependent apoptotic pathway. If Z-VAD-FMK rescues cells from death, it indicates the involvement of caspases.

start 1. Culture Primary Cells (e.g., primary neurons, hepatocytes) pretreatment 2. Pre-treat with Inhibitor start->pretreatment groups Group A: Vehicle Control (DMSO) Group B: Z-VAD-FMK (e.g., 20-50 µM) pretreatment->groups induce 3. Induce Apoptosis (e.g., add Etoposide) groups->induce incubate 4. Incubate (Time course: 12-48h) induce->incubate assay 5. Assay for Apoptosis (e.g., Annexin V/PI, Caspase-3/7 activity) incubate->assay cluster_input Experimental Setup cluster_treatment Treatment cluster_output Observed Outcome & Interpretation Stimulus Cell Death Stimulus (e.g., LPS, TNF-α) Control Vehicle Control Stimulus->Control ZVAD Add Z-VAD-FMK Stimulus->ZVAD Death_Control Cell Death Occurs Control->Death_Control No_Death_ZVAD Cell Death Inhibited (Interpretation: Caspase-Dependent Apoptosis/Pyroptosis) ZVAD->No_Death_ZVAD If... Death_ZVAD Cell Death Persists (Interpretation: Caspase-Independent e.g., Necroptosis) ZVAD->Death_ZVAD If...

References

Troubleshooting & Optimization

Technical Support Center: Z-YVAD-FMK Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals encountering issues with the pan-caspase inhibitor, Z-YVAD-FMK, failing to effectively block apoptosis in experimental models.

Frequently Asked Questions (FAQs)

Q1: Why is this compound not inhibiting apoptosis in my cell culture?

There are several potential reasons for observing incomplete or no inhibition of apoptosis. These can be broadly categorized as issues with the inhibitor itself, the experimental setup, or the biological system. Common factors include suboptimal inhibitor concentration, poor cell permeability, degradation of the compound, incorrect timing of administration, or the activation of a caspase-independent cell death pathway.[1][2][3]

Q2: What is the mechanism of action for this compound?

This compound is a cell-permeable, irreversible pan-caspase inhibitor.[4][5] It contains a peptide sequence (YVAD) that is recognized by the active site of caspases, particularly caspase-1. The fluoromethylketone (FMK) group covalently binds to the catalytic site of the caspases, thereby irreversibly inactivating the enzymes.[6] By blocking caspases, it prevents the downstream signaling cascade that leads to the dismantling of the cell during apoptosis.[7]

Q3: How can I be sure my this compound is active and stable?

This compound is typically dissolved in DMSO to create a stock solution.[4][6] It is crucial to use fresh, anhydrous DMSO as moisture can reduce solubility and stability.[4] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[5][6] The reconstituted product is generally stable for up to 6 months at -20°C.[6] If you suspect degradation, it is best to use a fresh vial or a positive control system where its efficacy is well-established.

Q4: Could my cells be undergoing a different form of cell death?

Yes. If this compound is ineffective, your cells might be undergoing a caspase-independent form of cell death, such as necroptosis or AIF-mediated apoptosis.[1][2][8] Necroptosis is a programmed form of necrosis that can be triggered by stimuli like TNF-α in the presence of caspase inhibitors.[8][9] Additionally, some apoptotic pathways can be initiated by factors like Apoptosis-Inducing Factor (AIF), which translocates from the mitochondria to the nucleus to induce DNA fragmentation without the involvement of caspases.[1][2][3]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
No inhibition of apoptosis observed. Inhibitor Concentration: The concentration of this compound may be too low for your specific cell type or apoptosis inducer.Perform a dose-response curve to determine the optimal concentration. Typical working concentrations range from 20 µM to 100 µM.[4][10]
Timing of Addition: The inhibitor was added too late, after the caspase cascade was fully activated.Add this compound concurrently with or shortly before the apoptotic stimulus.[11] A time-course experiment can help optimize the treatment window.
Inhibitor Inactivity: The this compound may have degraded due to improper storage or handling.Prepare fresh stock solutions in anhydrous DMSO.[4] Aliquot and store at -20°C or -80°C.[5][6] Test the inhibitor in a well-characterized positive control system.
Cell Permeability: The inhibitor may not be efficiently entering the cells.While this compound is designed to be cell-permeant[4][5][6][11], permeability can vary between cell lines. Ensure the correct solvent (DMSO) is used and consider slightly increasing the concentration or incubation time.
Partial inhibition of apoptosis. Caspase-Independent Pathway: The apoptotic stimulus may trigger both caspase-dependent and caspase-independent cell death pathways.[1][3]Investigate markers of caspase-independent death, such as AIF nuclear translocation.[2] Consider using a combination of inhibitors that target different cell death pathways.
Insufficient Inhibitor: The initial concentration may not be sufficient to inhibit all caspase activity over the full duration of the experiment.Increase the inhibitor concentration or perform a media change with fresh inhibitor during long-term experiments.
Inhibitor appears to induce cell death. Necroptosis Induction: In some cell types (e.g., macrophages), pan-caspase inhibition in the presence of certain stimuli (like LPS or TNF-α) can switch the cell death mechanism from apoptosis to necroptosis.[8][9]Test for necroptosis by using an inhibitor of RIPK1, such as Necrostatin-1, in combination with this compound.
Solvent Toxicity: High concentrations of the DMSO solvent may be toxic to the cells.Ensure the final concentration of DMSO in the cell culture medium is non-toxic, typically below 0.5%. Run a vehicle-only control.

Quantitative Data Summary

The following table summarizes typical concentrations and conditions for using this compound and related compounds in vitro.

CompoundTargetTypical Working ConcentrationCell Line ExamplesNotes
This compound Pan-caspase (primarily Caspase-1)5 µM - 50 µM[5][10][12]BV2, HGL5, Granulosa cells[5][10][12]A specific inhibitor for caspase-1, but also used to study its role in apoptosis.[5][13]
Z-VAD-FMK Pan-caspase20 µM - 100 µM[4][6]Jurkat, THP.1, HL60, Granulosa cells[4][10]A broad-spectrum caspase inhibitor commonly used to block apoptosis.[6]

Experimental Protocols

Protocol 1: Caspase-3/7 Activity Assay (Colorimetric)

This assay confirms whether the caspase cascade is active and if this compound is effectively inhibiting the key executioner caspases.

Materials:

  • Cells treated with apoptotic stimulus +/- this compound

  • Chilled Cell Lysis Buffer

  • 2X Reaction Buffer

  • DTT (1M stock)

  • DEVD-pNA substrate (4 mM stock)

  • Microtiter plate reader (405 nm)

Procedure:

  • Induce Apoptosis: Treat cells with your desired apoptotic agent, with and without pre-incubation with this compound. Include an untreated control group.

  • Cell Lysis:

    • Harvest 1-5 x 10^6 cells by centrifugation.

    • Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.

    • Incubate on ice for 10 minutes.[14]

    • Centrifuge at 10,000 x g for 1 minute to pellet debris.[14]

    • Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.[14]

  • Assay Reaction:

    • Determine the protein concentration of your lysate. Dilute 50-200 µg of protein into a 50 µL volume with Cell Lysis Buffer.

    • Prepare the reaction mix: For each sample, mix 50 µL of 2X Reaction Buffer with 1 µL of 1M DTT.

    • Add 50 µL of the reaction mix to each protein sample.[14]

    • Add 5 µL of the 4 mM DEVD-pNA substrate (final concentration 200 µM).[14]

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[14]

    • Read the absorbance at 400-405 nm.[15] The fold-increase in caspase activity is determined by comparing the absorbance of treated samples to the untreated control.

Protocol 2: Western Blot for Cleaved PARP-1

Poly (ADP-ribose) polymerase (PARP-1) is a key substrate of activated caspase-3. Detecting the 89 kDa cleaved fragment of PARP-1 is a reliable hallmark of apoptosis.

Materials:

  • Cell lysates from treated and control cells

  • SDS-PAGE gels (e.g., 10% or 12%)

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: Anti-cleaved PARP-1 (Asp214) (detects 89 kDa fragment)[16]

  • Secondary HRP-conjugated antibody

  • ECL substrate

Procedure:

  • Sample Preparation: Lyse cells and quantify protein concentration. Load 20-50 µg of total protein per lane on an SDS-PAGE gel.

  • Electrophoresis and Transfer:

    • Separate proteins by gel electrophoresis.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane for 1 hour at room temperature in blocking buffer.[17]

    • Incubate the membrane with the primary anti-cleaved PARP-1 antibody overnight at 4°C, following the manufacturer's recommended dilution.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL substrate to the membrane.[17]

    • Visualize the bands using a chemiluminescence imaging system. A band at ~89 kDa indicates PARP-1 cleavage and apoptosis. The full-length protein runs at ~116 kDa.[16] A decrease in the 89 kDa band in this compound treated samples indicates successful inhibition.

Visualizations

Caspase_Apoptosis_Pathway Apoptotic_Stimulus Apoptotic Stimulus (e.g., TNF-α, DNA Damage) Initiator_Caspases Initiator Caspases (Caspase-8, Caspase-9) Apoptotic_Stimulus->Initiator_Caspases Executioner_Caspases Executioner Caspases (Caspase-3, Caspase-7) Initiator_Caspases->Executioner_Caspases Activates PARP PARP (116 kDa) Executioner_Caspases->PARP Cleaves Cleaved_PARP Cleaved PARP (89 kDa) Apoptosis Apoptosis Executioner_Caspases->Apoptosis Dismantles Cell ZYVAD_FMK This compound ZYVAD_FMK->Initiator_Caspases Inhibits

Caption: Caspase-dependent apoptosis pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Start: Apoptosis Not Inhibited by this compound Check_Concentration Is Concentration Optimal? (Perform Dose-Response) Start->Check_Concentration Check_Timing Is Timing Correct? (Add with Stimulus) Check_Concentration->Check_Timing Yes Optimize_Protocol Optimize Protocol (Adjust Conc./Time) Check_Concentration->Optimize_Protocol No Check_Reagent Is Reagent Active? (Use Fresh Stock, Positive Control) Check_Timing->Check_Reagent Yes Check_Timing->Optimize_Protocol No Check_Caspase_Activity Confirm Caspase Activity (Caspase-3/7 Assay, Cleaved PARP WB) Check_Reagent->Check_Caspase_Activity Yes Check_Reagent->Optimize_Protocol No Caspase_Inactive No Caspase Activity Detected Check_Caspase_Activity->Caspase_Inactive No Check_Caspase_Activity->Optimize_Protocol Yes, but still no inhibition Investigate_Caspase_Independent Investigate Caspase-Independent Pathways (e.g., AIF, Necroptosis) Caspase_Inactive->Investigate_Caspase_Independent

Caption: A logical workflow for troubleshooting ineffective this compound experiments.

References

Off-target effects of Z-Yvad-fmk in experimental models

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Z-Yvad-fmk

Welcome to the technical support center for this compound. This guide provides troubleshooting information and frequently asked questions regarding the off-target effects of this pan-caspase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone) is a widely used, cell-permeant, irreversible pan-caspase inhibitor.[1][2] It is designed to block apoptosis and inflammation by binding to the catalytic site of most caspases, a family of cysteine proteases crucial for these processes.[1][3] Its primary targets are the caspase enzymes, with potent inhibitory activity against human caspases-1, -3, -4, -5, -6, -7, -8, -9, and -10, but notably not caspase-2.[1]

Q2: I'm using this compound to block apoptosis, but my cells are still dying. Why?

This is a common issue that can arise from several factors, including significant off-target effects of this compound.

  • Induction of Alternative Cell Death Pathways: At certain concentrations, this compound can induce non-apoptotic forms of cell death. In some cell types, such as L929 fibrosarcoma cells and various macrophage lines, this compound treatment can trigger autophagy or necroptosis.[4][5] This is often dependent on the expression of proteins like Receptor-Interacting Protein Kinase 1 (RIPK1).[5]

  • Off-Target Enzyme Inhibition: this compound is not entirely specific to caspases and can inhibit other cysteine proteases. This cross-reactivity can lead to cellular responses that mimic or induce cell death independently of caspases.[4][6]

  • Toxicity at High Concentrations: While generally used at concentrations around 20 µM for anti-apoptotic effects, higher concentrations (e.g., 100 µM) have been shown to cause some level of cell death in activated T cells.[2][7]

Q3: What are the known off-target enzymes for this compound?

Accumulating evidence shows that this compound can inhibit several other enzymes, which can complicate the interpretation of experimental results.[4][7] Key off-targets include:

  • Cathepsins: These are lysosomal cysteine proteases. Inhibition of cathepsins by this compound can disrupt lysosomal function and impair autophagic flux.[6][8]

  • Calpains: These are calcium-dependent cytosolic cysteine proteases. This compound has been shown to inhibit calpain activity, which can interfere with various cellular processes.[6][8]

  • Peptide:N-glycanase (NGLY1): This enzyme is involved in endoplasmic reticulum-associated degradation (ERAD). Inhibition of NGLY1 by this compound has been directly linked to the induction of autophagy.[4][9][10]

Troubleshooting Guides

Guide 1: Unexpected Cell Death or Autophagy

Problem: You observe significant cell death, vacuolization, or markers of autophagy (e.g., LC3 puncta) in your cell culture after treatment with this compound, even though you intended to block apoptosis.

Possible Cause: Off-target inhibition of NGLY1 by this compound is a likely cause for the induction of autophagy.[4][9][10] Alternatively, in certain cell lines, this compound can promote necroptosis.[5]

Troubleshooting Steps:

  • Confirm Autophagy: Use established methods to verify that the observed phenotype is indeed autophagy. This can include Western blotting for LC3-I to LC3-II conversion, p62/SQSTM1 degradation, and fluorescence microscopy for GFP-LC3 puncta.

  • Test an Alternative Inhibitor: Use a pan-caspase inhibitor with a different chemical structure and fewer known off-target effects on autophagy, such as Q-VD-OPh.[4][9] Q-VD-OPh does not inhibit NGLY1 and therefore does not induce autophagy through this off-target mechanism.[4][10]

  • Titrate this compound Concentration: Determine if the effect is dose-dependent. Use the lowest effective concentration for caspase inhibition (typically 10-20 µM) to minimize off-target effects.[1][2]

  • Assess Necroptosis: If autophagy is ruled out, investigate markers of necroptosis, such as phosphorylation of MLKL. Co-treatment with a RIPK1 inhibitor like Necrostatin-1 can help determine if the cell death is necroptotic.[11]

G

Caption: Troubleshooting workflow for unexpected cell death.

Guide 2: Interpreting Results with Potential Off-Target Inhibition

Problem: You are unsure if your experimental results are due to caspase inhibition or off-target effects on proteases like cathepsins and calpains.

Possible Cause: this compound is known to inhibit cathepsins and calpains, which can confound results, particularly in studies related to lysosomal function, autophagy, and calcium signaling.[6][8]

Troubleshooting Steps:

  • Use Specific Substrates: Measure the activity of cathepsins or calpains in your experimental system using specific fluorogenic substrates to determine if this compound is causing inhibition at the concentrations used.

  • Employ More Specific Inhibitors: Use inhibitors that are more specific for the off-target of concern as a control. For example, use a specific cathepsin inhibitor (e.g., CA-074Me) or a calpain inhibitor (e.g., Calpeptin) alongside this compound in parallel experiments.

  • Consult IC50 Data: Compare the concentration of this compound you are using to the known IC50 values for its off-targets (see Data Tables below). If your working concentration is near the IC50 for an off-target, there is a high probability of unintended inhibition.

G cluster_caspase On-Target Pathway (Apoptosis) cluster_off_target Off-Target Pathways Z_YVAD This compound Caspases Caspases Z_YVAD->Caspases Inhibits Cathepsins Cathepsins Z_YVAD->Cathepsins Inhibits Calpains Calpains Z_YVAD->Calpains Inhibits NGLY1 NGLY1 Z_YVAD->NGLY1 Inhibits Apoptosis Apoptosis Caspases->Apoptosis Mediates Lysosomal_Dysfunction Lysosomal Dysfunction Cathepsins->Lysosomal_Dysfunction Leads to Autophagy_Induction Autophagy Induction NGLY1->Autophagy_Induction Leads to

Caption: On-target vs. off-target effects of this compound.

Data & Protocols

Data Tables

Table 1: Summary of this compound Off-Target Effects and Concentrations

Off-Target ClassSpecific Enzyme(s)Observed EffectTypical ConcentrationReference
Cysteine Proteases Cathepsins, CalpainsInhibition of protease activity, impaired autophagic flux20-50 µM[6][8]
Amidases NGLY1Inhibition of deglycosylation activity, induction of autophagy50 µM[4][10]
T-Cell Function -Inhibition of mitogen-induced T-cell proliferation25-100 µM[7]

Note: The precise IC50 values for this compound against specific off-targets are not consistently reported across the literature, but inhibition is frequently observed in the low-micromolar range, overlapping with concentrations used for caspase inhibition.

Experimental Protocols

Protocol 1: Assessing Autophagic Flux

This protocol is adapted from methodologies used to demonstrate this compound's effect on NGLY1 and autophagy.[4]

  • Cell Culture: Plate GFP-LC3 expressing cells (e.g., HEK 293) at a suitable density.

  • Treatment: Treat cells with your experimental concentration of this compound (e.g., 50 µM) or an alternative inhibitor like Q-VD-OPh for 24-72 hours. Include a vehicle control (e.g., DMSO).

  • Lysosomal Inhibition (Flux Assessment): For the last 1-2 hours of the experiment, add a lysosomal inhibitor like Bafilomycin A1 (100 nM) or Chloroquine to a subset of the wells. This will block the degradation of autophagosomes and cause an accumulation of LC3-II if autophagy is active.

  • Imaging: Fix the cells and acquire images using fluorescence microscopy. Count the number of GFP-LC3 puncta per cell. A significant increase in puncta in this compound treated cells, which further increases with Bafilomycin A1, indicates genuine upregulation of autophagy and not just a blockage of the flux.

  • Biochemical Analysis: Lyse cells and perform SDS-PAGE and Western blotting for LC3. An increase in the lipidated LC3-II form relative to LC3-I indicates autophagosome formation. Also, probe for p62/SQSTM1; a buildup of p62 suggests impaired autophagic clearance.

References

How to determine the optimal working concentration of Z-Yvad-fmk

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the pan-caspase inhibitor, Z-YVAD-FMK.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a cell-permeable, irreversible pan-caspase inhibitor.[1][2][3] It functions by binding to the catalytic site of caspase proteases, which are key enzymes in the apoptosis (programmed cell death) and pyroptosis (inflammatory cell death) pathways.[1][2][3][4] This binding prevents the caspases from cleaving their downstream targets, thereby inhibiting these cell death processes. The O-methylation of the aspartic acid residue enhances the inhibitor's stability and cell permeability.[2][3]

Q2: What is the typical working concentration for this compound?

The optimal working concentration of this compound is highly dependent on the specific cell type, the nature and concentration of the apoptotic or inflammatory stimulus, and the duration of the experiment.[5] However, a general range of 5 µM to 100 µM is commonly reported in the literature.[5][6] For instance, a concentration of 20 µM has been suggested for inhibiting apoptosis in anti-Fas mAb-treated Jurkat cells[2], while concentrations up to 50 µM have been used effectively in other cell lines to inhibit apoptosis or pyroptosis.[3][7][8] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.[5]

Q3: How should I prepare and store this compound?

This compound should be dissolved in high-purity dimethyl sulfoxide (DMSO) to prepare a stock solution, typically at a concentration of 10-20 mM.[5][7] It is important to note that this compound is not soluble in water or ethanol.[7] The stock solution should be aliquoted into single-use volumes and stored at -20°C to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[3][7] When preparing your working solution, dilute the DMSO stock into your cell culture medium.

Q4: What are the key signaling pathways inhibited by this compound?

This compound broadly inhibits caspases, which are central to multiple cell death and inflammation signaling pathways. The two primary pathways affected are:

  • Apoptosis: this compound inhibits both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways of apoptosis by blocking the activity of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7).

  • Pyroptosis: this compound is a potent inhibitor of caspase-1.[4] Caspase-1 is a key component of the inflammasome, a protein complex that activates inflammatory responses.[9][10][11] By inhibiting caspase-1, this compound blocks the cleavage of pro-inflammatory cytokines IL-1β and IL-18 into their active forms and prevents the cleavage of Gasdermin D, a key step in the formation of pores in the cell membrane during pyroptosis.[4][9][10][11]

Diagrams

cluster_0 Inflammatory Stimuli (PAMPs/DAMPs) cluster_1 Inflammasome Activation cluster_2 Caspase-1 Inhibition cluster_3 Downstream Effects Stimuli PAMPs/DAMPs NLRP3 NLRP3 Inflammasome Assembly Stimuli->NLRP3 ProCasp1 Pro-Caspase-1 NLRP3->ProCasp1 Casp1 Active Caspase-1 ProCasp1->Casp1 Autocatalysis ProIL1b Pro-IL-1β Casp1->ProIL1b Cleavage GSDMD Gasdermin D Casp1->GSDMD Cleavage ZYVAD This compound ZYVAD->Casp1 Inhibition IL1b Active IL-1β (Inflammation) ProIL1b->IL1b GSDMD_N GSDMD N-terminal (Pore Formation) GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

Caption: this compound inhibits Caspase-1, blocking pyroptosis.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or low inhibition of apoptosis/pyroptosis - Suboptimal concentration of this compound: The concentration may be too low for the specific cell line or stimulus. - Degraded this compound: Improper storage or repeated freeze-thaw cycles can lead to degradation. - Timing of addition: The inhibitor was added too late to prevent caspase activation.- Perform a dose-response experiment (titration) to determine the optimal concentration (see detailed protocol below). - Prepare fresh working solutions from a properly stored, single-use aliquot of the DMSO stock.[7] - Add this compound to the cell culture at the same time as or shortly before the apoptotic/pyroptotic stimulus.[2]
Inconsistent results between experiments - Variability in cell density or health: Differences in cell confluence or passage number can affect cellular responses. - Inconsistent preparation of this compound: Errors in dilution or use of old working solutions. - DMSO concentration: High concentrations of DMSO can be toxic to cells.[5]- Standardize cell seeding density and use cells within a consistent passage number range. - Always prepare fresh working solutions of this compound for each experiment.[7] - Ensure the final concentration of DMSO in the cell culture medium is consistent across all wells (including controls) and is at a non-toxic level (typically ≤ 0.5%).
Cell toxicity observed in control wells (with this compound but no stimulus) - High concentration of this compound: While generally non-toxic, very high concentrations may have off-target effects in some cell lines.[7] - High concentration of DMSO: The DMSO vehicle itself can be cytotoxic.[5]- Perform a cytotoxicity assay with a range of this compound concentrations in the absence of the stimulus to determine the maximum non-toxic concentration. - Prepare a DMSO vehicle control to assess the effect of the solvent alone on cell viability.

Experimental Protocols

Determining the Optimal Working Concentration of this compound

This protocol outlines a dose-response experiment to identify the most effective concentration of this compound for your specific cell model and stimulus.

1. Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Apoptotic or pyroptotic stimulus (e.g., staurosporine, TNF-α, LPS + nigericin)

  • 96-well clear or black-walled microplates (depending on the assay)

  • Phosphate-buffered saline (PBS)

  • Assay reagents for measuring cell viability or a specific cell death marker (e.g., CellTiter-Glo®, LDH Cytotoxicity Assay Kit, Caspase-Glo® 3/7 Assay, Annexin V-FITC/PI staining kit)

2. Experimental Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover overnight.

  • Preparation of this compound Dilutions: Prepare a serial dilution of your this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 20, 50, 100 µM). Remember to include a vehicle control with the highest concentration of DMSO used.

  • Pre-treatment with this compound: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. It is common to pre-incubate the cells with the inhibitor for 1-2 hours before adding the stimulus.[6]

  • Induction of Cell Death: Add the apoptotic or pyroptotic stimulus to the appropriate wells. Be sure to include the following controls:

    • Untreated Control: Cells with fresh medium only.

    • Vehicle Control: Cells with the highest concentration of DMSO used in the this compound dilutions.

    • Stimulus Only Control: Cells treated with the stimulus but without this compound.

  • Incubation: Incubate the plate for a duration that is known to be effective for your chosen stimulus to induce cell death.

  • Endpoint Measurement: Following incubation, perform your chosen assay to measure cell viability or a specific marker of cell death according to the manufacturer's instructions.

3. Data Analysis:

  • Normalize the data to the untreated control wells.

  • Plot the measured signal (e.g., cell viability, caspase activity) against the concentration of this compound.

  • The optimal working concentration is typically the lowest concentration that provides the maximal inhibitory effect.

cluster_0 Preparation cluster_1 Treatment cluster_2 Incubation & Measurement cluster_3 Analysis A Seed cells in 96-well plate B Prepare serial dilutions of this compound A->B C Pre-treat cells with this compound dilutions (1-2h) B->C D Add apoptotic/pyroptotic stimulus C->D E Incubate for a defined period D->E F Measure endpoint (e.g., viability, caspase activity) E->F G Plot dose-response curve F->G H Determine optimal concentration G->H

Caption: Workflow for determining the optimal this compound concentration.

Data Presentation

Table 1: Example Dose-Response Data for this compound Inhibition of Staurosporine-Induced Apoptosis

This compound (µM)Cell Viability (% of Control)Caspase-3/7 Activity (Relative Luminescence Units)
0 (Stimulus only)45.2 ± 3.185,432 ± 5,120
152.8 ± 2.965,123 ± 4,321
575.1 ± 4.521,543 ± 2,109
1088.9 ± 3.88,765 ± 987
2092.3 ± 2.54,532 ± 543
5093.1 ± 2.74,321 ± 498
10092.8 ± 3.04,410 ± 511
Untreated Control100 ± 2.24,210 ± 450

Data are presented as mean ± standard deviation and are for illustrative purposes only.

References

Cell toxicity associated with high concentrations of Z-Yvad-fmk

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding cell toxicity associated with the use of the pan-caspase inhibitor, Z-VAD-FMK. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is Z-VAD-FMK and what is its primary function?

Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a cell-permeant, irreversible pan-caspase inhibitor.[1][2] Its primary function is to block apoptosis by binding to the catalytic site of caspases, the key proteases involved in the execution of apoptotic cell death.[1][2]

Q2: I'm observing significant cell death even in the presence of Z-VAD-FMK, which is supposed to inhibit apoptosis. Why is this happening?

At high concentrations, Z-VAD-FMK can induce a form of programmed necrosis called necroptosis.[3][4] This occurs because while Z-VAD-FMK inhibits caspases (including caspase-8), the inhibition of caspase-8 can trigger an alternative, caspase-independent cell death pathway.[3][4] This pathway is mediated by the activation of receptor-interacting protein kinase 1 (RIPK1), RIPK3, and mixed lineage kinase domain-like protein (MLKL).[4][5][6]

Q3: What is the mechanism of Z-VAD-FMK-induced necroptosis?

In the presence of a death signal (like TNFα), caspase-8 normally cleaves and inactivates RIPK1 and RIPK3, promoting apoptosis. When Z-VAD-FMK inhibits caspase-8, RIPK1 and RIPK3 are not cleaved and instead become phosphorylated and activated.[5] Activated RIPK3 then phosphorylates MLKL, leading to its oligomerization and translocation to the plasma membrane, where it forms pores, causing membrane rupture and necrotic cell death.[5][7]

Q4: Are there any other off-target effects of Z-VAD-FMK I should be aware of?

Yes, Z-VAD-FMK has been shown to have off-target effects. A notable one is the inhibition of N-glycanase 1 (NGLY1), an enzyme involved in the endoplasmic reticulum-associated degradation (ERAD) pathway.[8][9][10] Inhibition of NGLY1 can lead to the induction of autophagy.[8][9][10] Therefore, if you observe increased autophagy in your experiments with Z-VAD-FMK, it might be an off-target effect rather than a direct consequence of caspase inhibition.

Q5: What are the typical working concentrations for Z-VAD-FMK to inhibit apoptosis without causing toxicity?

The optimal concentration of Z-VAD-FMK is highly cell-type dependent and should be determined empirically. However, concentrations in the range of 10-50 µM are commonly used to effectively inhibit apoptosis in many cell lines.[2][11][12] Toxicity and the switch to necroptosis are generally observed at higher concentrations, often exceeding 50-100 µM.[11][13]

Q6: Are there alternatives to Z-VAD-FMK that are less toxic?

Yes, Q-VD-OPh is another pan-caspase inhibitor that is reported to be more potent and less toxic than Z-VAD-FMK.[14][15] Importantly, Q-VD-OPh does not appear to inhibit NGLY1 and therefore does not induce autophagy as an off-target effect, making it a suitable alternative for studies where autophagy is a concern.[8][16]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Increased cell death despite using Z-VAD-FMK to inhibit apoptosis. The concentration of Z-VAD-FMK is too high, leading to the induction of necroptosis.Perform a dose-response curve to determine the optimal, non-toxic concentration of Z-VAD-FMK for your specific cell line and experimental conditions. Start with a lower concentration range (e.g., 10-20 µM).
The observed cell death is caspase-independent.Investigate markers of necroptosis (e.g., phosphorylation of RIPK1, RIPK3, MLKL) by Western blot. Consider using a specific inhibitor of necroptosis, such as Necrosulfonamide (inhibits MLKL), in combination with Z-VAD-FMK to confirm the cell death pathway.[17][18][19]
Unexpected increase in autophagic markers (e.g., LC3-II). Off-target inhibition of NGLY1 by Z-VAD-FMK is inducing autophagy.[8][9][10]Use a lower concentration of Z-VAD-FMK. Consider using an alternative pan-caspase inhibitor, such as Q-VD-OPh, which does not have this off-target effect.[8][16]
Inconsistent results between experiments. Z-VAD-FMK instability or improper storage.Prepare fresh stock solutions of Z-VAD-FMK in DMSO and store them in single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.[2]
Variation in cell density or confluency at the time of treatment.Standardize your cell seeding density and ensure cells are in the logarithmic growth phase when starting the experiment.
No inhibition of apoptosis observed. The concentration of Z-VAD-FMK is too low.Increase the concentration of Z-VAD-FMK. A final concentration of up to 100 µM may be necessary for some cell lines.[20]
The timing of Z-VAD-FMK addition is not optimal.Add Z-VAD-FMK to the cell culture 1-2 hours before inducing apoptosis to allow for sufficient cell permeability and caspase inhibition.
The cell death mechanism in your model is not primarily caspase-dependent.Explore other forms of programmed cell death, such as necroptosis or ferroptosis, using specific inhibitors and markers.

Data Presentation

Table 1: Effective and Toxic Concentrations of Z-VAD-FMK in Various Cell Lines

Cell LineOrganismEffective Apoptosis Inhibition Conc.Concentration Inducing Toxicity/NecroptosisReference(s)
J774A.1 MacrophagesMouseNot specified> 50 µM
RAW264.7 MacrophagesMouseNot specified> 50 µM
Human Granulosa Cells (GC1a, HGL5, COV434)Human50 µMNot observed up to 50 µM[12]
Jurkat T cellsHuman20-50 µM> 100 µM[2][21]
THP-1 (monocytic cell line)Human10 µM> 100 µM (enhances TNFα-induced apoptosis)[11]
L929 FibrosarcomaMouseNot applicable10-50 µM (induces necroptosis)[22]
Human NeutrophilsHuman1-30 µM> 100 µM (enhances TNFα-induced apoptosis)[11]
T cells (human peripheral blood)HumanNot effective100 µM (slight increase in cell death)[13]

Experimental Protocols

Protocol 1: Assessment of Z-VAD-FMK-Induced Cytotoxicity

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and allow them to adhere overnight.

  • Z-VAD-FMK Treatment: Prepare a range of Z-VAD-FMK concentrations (e.g., 10, 25, 50, 100, 200 µM) in your cell culture medium. The final DMSO concentration should not exceed 0.5%. Include a vehicle control (DMSO only).

  • Incubation: Add the different concentrations of Z-VAD-FMK to the cells and incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell staining kit (e.g., Calcein-AM/Propidium Iodide).

  • Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control. Plot the dose-response curve to determine the IC50 value for cytotoxicity.

Protocol 2: Western Blot Analysis of Necroptosis Markers

  • Cell Treatment: Treat cells with a high concentration of Z-VAD-FMK (e.g., 100 µM) with or without a necroptosis-inducing stimulus (e.g., TNFα) for the desired time. Include appropriate controls (untreated, stimulus alone, Z-VAD-FMK alone).

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against phosphorylated RIPK1, phosphorylated RIPK3, and phosphorylated MLKL. Also, probe for total RIPK1, RIPK3, and MLKL, as well as a loading control (e.g., GAPDH or β-actin).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins.

Signaling Pathways and Experimental Workflows

Z_VAD_FMK_Induced_Necroptosis cluster_stimulus Stimulus cluster_receptor Receptor Complex cluster_apoptosis Apoptosis Pathway cluster_necroptosis Necroptosis Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 binds ComplexI Complex I (TRADD, TRAF2, cIAP1/2) TNFR1->ComplexI recruits Caspase8_active Active Caspase-8 ComplexI->Caspase8_active activates RIPK1 RIPK1 ComplexI->RIPK1 activates Apoptosis Apoptosis Caspase8_active->Apoptosis executes Caspase8_active->RIPK1 cleaves & inactivates RIPK3 RIPK3 RIPK1->RIPK3 activates MLKL MLKL RIPK3->MLKL phosphorylates pMLKL p-MLKL (oligomerized) MLKL->pMLKL oligomerizes Necroptosis Necroptosis pMLKL->Necroptosis induces pore formation ZVAD Z-VAD-FMK (High Conc.) ZVAD->Caspase8_active inhibits

Figure 1: Z-VAD-FMK induced switch from apoptosis to necroptosis.

Z_VAD_FMK_Off_Target_Autophagy cluster_inhibitor Inhibitor cluster_target Off-Target cluster_process Cellular Process ZVAD Z-VAD-FMK NGLY1 NGLY1 ZVAD->NGLY1 inhibits ERAD ER-Associated Degradation (ERAD) NGLY1->ERAD is essential for Autophagy Autophagy NGLY1->Autophagy inhibition induces

Figure 2: Off-target effect of Z-VAD-FMK leading to autophagy induction.

Experimental_Workflow_Troubleshooting start Start Experiment treat Treat cells with Z-VAD-FMK and apoptotic stimulus start->treat observe Observe Unexpected Cell Death treat->observe hypo1 Hypothesis 1: Necroptosis observe->hypo1 hypo2 Hypothesis 2: Off-target Effects observe->hypo2 test1 Test for Necroptosis Markers (p-RIPK1, p-RIPK3, p-MLKL) hypo1->test1 test2 Test for Autophagy Markers (LC3-II) hypo2->test2 confirm1 Confirm with Necroptosis Inhibitor (e.g., Necrosulfonamide) test1->confirm1 confirm2 Use Alternative Caspase Inhibitor (e.g., Q-VD-OPh) test2->confirm2 end Conclusion confirm1->end confirm2->end

Figure 3: Troubleshooting workflow for unexpected cell death with Z-VAD-FMK.

References

Troubleshooting Z-Yvad-fmk experiments in specific cell types

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the pan-caspase inhibitor, Z-Yvad-fmk (Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone), in various cell types.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during experiments with this compound.

1. Why am I still observing cell death after treatment with this compound?

  • Caspase-Independent Cell Death: this compound is a potent inhibitor of caspases, the key mediators of apoptosis. However, it does not inhibit other forms of programmed cell death such as necroptosis, ferroptosis, or autophagy-dependent cell death.[1] In some cell types, inhibiting caspases can shunt the cell death pathway towards necroptosis, a form of programmed necrosis.[2][3][4][5] This is often mediated by the activation of Receptor-Interacting Protein Kinase 1 (RIPK1).[3][4]

  • Incomplete Inhibition: The concentration of this compound or the pre-incubation time may be insufficient to fully inhibit caspase activity. Optimal concentrations and incubation times are cell-type and stimulus-dependent.[6] Refer to the data table below for recommended starting concentrations.

  • Compound Instability: this compound has limited stability in aqueous solutions. Ensure that stock solutions in DMSO are stored correctly at -20°C and avoid repeated freeze-thaw cycles.[7] Prepare fresh working dilutions for each experiment.

2. I am observing unexpected cellular phenotypes, such as increased vacuolization. What could be the cause?

  • Autophagy Induction: this compound has been shown to induce autophagy in several cell lines.[2][8][9] This is an off-target effect mediated by the inhibition of N-glycanase 1 (NGLY1), an enzyme involved in the endoplasmic reticulum-associated degradation (ERAD) pathway.[1][2][8][9][10] Inhibition of NGLY1 leads to the accumulation of misfolded glycoproteins, which can trigger an autophagic response.

  • Alternative Inhibitors: If autophagy induction is confounding your results, consider using an alternative pan-caspase inhibitor with a different off-target profile, such as Q-VD-OPh.[2][9] Q-VD-OPh has been reported to be a more specific caspase inhibitor with a lower propensity to induce autophagy.[2][9][11][12][13]

3. What is the optimal concentration of this compound to use?

The optimal concentration of this compound varies significantly depending on the cell type, the apoptosis-inducing stimulus, and the duration of the experiment. A general starting range is 10-100 µM.[6][7] It is crucial to perform a dose-response curve to determine the lowest effective concentration that inhibits apoptosis without causing significant toxicity in your specific experimental system.

4. How should I prepare and store this compound?

  • Reconstitution: this compound is typically dissolved in high-quality, anhydrous DMSO to create a stock solution, commonly at a concentration of 10-20 mM.[6][14]

  • Storage: The lyophilized powder is stable for extended periods when stored at -20°C. Once reconstituted in DMSO, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for up to 6 months.[6]

5. What controls are essential for a this compound experiment?

  • Vehicle Control: Always include a control group treated with the same concentration of DMSO used to dissolve this compound to account for any solvent effects.

  • Positive Control for Apoptosis: A group of cells treated with the apoptosis-inducing agent alone is necessary to confirm that the stimulus is effectively inducing apoptosis.

  • Untreated Control: A group of untreated cells serves as a baseline for cell viability and morphology.

Quantitative Data Summary

The following table summarizes recommended starting concentrations and incubation times for this compound in various cell lines. Note that these are starting points, and optimization is recommended for each specific experimental setup.

Cell LineApoptosis InducerThis compound Concentration (µM)Pre-incubation TimeTotal Incubation TimeReference(s)
JurkatStaurosporine501 hour3 hours[7][15]
JurkatAnti-Fas mAb20Not specifiedNot specified[16]
JurkatDoxorubicinNot specifiedNot specifiedNot specified[17]
THP-1LPS + ATP5030 minutes30 minutes (ATP)[18]
THP-1Apoptosis Inducers10Not specifiedNot specified[19]
HeLaTNF-α + Actinomycin D252 hoursNot specified[20]
HeLaDithiocarbamate derivative10Not specified48 hours[21]
SH-SY5YCamptothecin100Concurrent with inducer24 hours[22]
MCF-7Doxorubicin50Not specified48 hours[23]
MCF-7CDIP1 expression10Not specifiedIndicated times[24]
Human Granulosa CellsEtoposide50Not specified48 hours[25][26]
RAW 264.7LPS1-10Not specified16 hours[27]

Experimental Protocols

Protocol 1: Caspase-3/7 Activity Assay

This protocol describes the measurement of caspase-3 and -7 activity using a fluorogenic substrate in a 96-well plate format.

Materials:

  • Cells of interest

  • Apoptosis-inducing agent

  • This compound (stock solution in DMSO)

  • Caspase-3/7 Glo® Assay Reagent (or similar)

  • White-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Methodology:

  • Seed cells in a white-walled 96-well plate at a density appropriate for your cell type and allow them to adhere overnight.

  • Prepare your experimental groups: untreated control, vehicle (DMSO) control, apoptosis inducer only, and apoptosis inducer + this compound at various concentrations.

  • Pre-incubate the designated wells with the desired concentrations of this compound for 1-2 hours.

  • Add the apoptosis-inducing agent to the appropriate wells.

  • Incubate for the desired period to induce apoptosis.

  • Equilibrate the plate to room temperature.

  • Prepare the Caspase-3/7 Glo® Assay Reagent according to the manufacturer's instructions.

  • Add the Caspase-3/7 Glo® Assay Reagent to each well (typically a 1:1 volume ratio with the cell culture medium).

  • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a plate-reading luminometer.

  • For background subtraction, you can include wells with this compound alone to inhibit endogenous caspase activity.[28]

Protocol 2: Western Blotting for Cleaved Caspase-3

This protocol outlines the detection of the active, cleaved form of caspase-3 by Western blotting.

Materials:

  • Cells and treatment reagents (as in Protocol 1)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against cleaved caspase-3 (e.g., Asp175)

  • Primary antibody against total caspase-3

  • Primary antibody for a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Methodology:

  • Following experimental treatment, harvest the cells and wash them with ice-cold PBS.

  • Lyse the cell pellets in lysis buffer on ice for 30 minutes, with periodic vortexing.

  • Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-PAGE gel and run the gel until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against cleaved caspase-3 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 10.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • For validation, you can strip the membrane and re-probe for total caspase-3 and a loading control.[29][30][31][32][33]

Visualizations

Signaling Pathways

Caspase_Activation_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binds DISC Formation DISC Formation Death Receptor->DISC Formation Activates Pro-caspase-8 Pro-caspase-8 DISC Formation->Pro-caspase-8 Recruits Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Cleavage Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds Apoptosome Apoptosome Apaf-1->Apoptosome Forms Pro-caspase-9 Pro-caspase-9 Apoptosome->Pro-caspase-9 Recruits Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Cleavage Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Executes This compound This compound This compound->Caspase-8 This compound->Caspase-9 This compound->Caspase-3 Pro-caspase-3->Caspase-3 Cleavage Z_Yvad_fmk_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed cells in appropriate culture vessel B Allow cells to adhere/stabilize A->B C Pre-treat with this compound or Vehicle (DMSO) B->C D Add Apoptosis Inducing Agent C->D E Incubate for desired time period D->E F Harvest Cells E->F G Caspase Activity Assay F->G H Western Blot for Cleaved Caspases F->H I Annexin V / PI Staining (Flow Cytometry) F->I Troubleshooting_Logic Start Cell death observed despite this compound treatment? CaspaseIndependent Consider Caspase-Independent Death (e.g., Necroptosis) Start->CaspaseIndependent Yes IncompleteInhibition Optimize this compound concentration and incubation time Start->IncompleteInhibition Yes CompoundInstability Check stock solution integrity and preparation Start->CompoundInstability Yes

References

Technical Support Center: Optimizing Z-Yvad-fmk Efficacy in In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Z-Yvad-fmk, a broad-spectrum caspase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the in vivo efficacy of this compound and troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a cell-permeable, irreversible pan-caspase inhibitor. It functions by binding to the catalytic site of most caspases, a family of cysteine proteases that are key mediators of apoptosis (programmed cell death) and inflammation.[1][2] By inhibiting caspases, this compound can block these cellular processes.

Q2: Which caspases are inhibited by this compound?

A2: this compound is a broad-spectrum inhibitor and potently inhibits most human caspases, including caspase-1, -3, -4, -5, -6, -7, -8, -9, and -10. It also inhibits murine caspases, notably caspase-1, caspase-3, and caspase-11.[1] However, it is a poor inhibitor of caspase-2.[1]

Q3: What are the common in vivo applications of this compound?

A3: this compound is frequently used in animal models to study the role of caspases in various physiological and pathological processes. Common applications include the inhibition of apoptosis and the reduction of inflammation. For instance, it has been shown to reduce lethality in experimental models of endotoxic shock and to attenuate vascular inflammation and atherosclerotic lesion development in mice.[1][3]

Q4: Can this compound induce alternative cell death pathways?

A4: Yes. While this compound effectively blocks apoptosis, its inhibition of caspase-8 can trigger a form of programmed necrosis called necroptosis, particularly in the presence of inflammatory stimuli like Toll-like receptor (TLR) agonists.[4][5] This is an important consideration when interpreting experimental outcomes, as the observed phenotype may be due to a switch from apoptosis to necroptosis rather than complete cell death inhibition.

Q5: Are there potential off-target effects associated with this compound?

A5: The main concern with this compound is its lack of specificity between different caspases, which can lead to unintended biological consequences.[3] For example, inhibiting both apoptotic and inflammatory caspases can complicate the interpretation of results in studies where a specific pathway is of interest.[3] It is crucial to include appropriate controls to account for these potential off-target effects.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or lack of efficacy in vivo Suboptimal Dosage or Administration Route: The dose may be too low to achieve therapeutic concentrations in the target tissue, or the administration route may not be appropriate for the model.Consult literature for dosages used in similar models (see Table 1). Consider a dose-response study to determine the optimal concentration for your specific model. Evaluate alternative administration routes (e.g., intravenous vs. intraperitoneal) to improve bioavailability.
Poor Solubility or Stability: this compound is typically dissolved in DMSO, which can be toxic at high concentrations in vivo. The compound may precipitate upon dilution in aqueous solutions.Prepare a fresh working solution for each experiment. A common solvent formulation for in vivo use is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6] Ensure the solution is clear before injection.
Rapid Metabolism or Clearance: The inhibitor may be rapidly metabolized or cleared from circulation, leading to a short duration of action.Increase the frequency of administration based on the expected half-life of the compound in your animal model.
Unexpected Phenotype or Cell Death Induction of Necroptosis: Inhibition of caspase-8 by this compound can sensitize cells to necroptosis.[7]Assess markers of necroptosis, such as the phosphorylation of RIPK1, RIPK3, and MLKL, in your tissue samples. Consider using a more specific caspase inhibitor if you need to distinguish between apoptosis and necroptosis.
Caspase-Independent Cell Death: The observed cell death may be occurring through a caspase-independent pathway.Investigate other cell death pathways by examining relevant markers. For example, in a study on preterm delivery, this compound only delayed the outcome, suggesting the involvement of caspase-independent mechanisms.[8]
Difficulty Confirming Target Engagement Lack of a Direct Readout for Caspase Inhibition in vivo: It can be challenging to directly measure caspase activity in tissue samples.Measure downstream markers of caspase activity. For apoptosis, this could include TUNEL staining or immunohistochemistry for cleaved PARP. For inflammation, measure the levels of mature IL-1β and IL-18.

Quantitative Data Summary

Table 1: Examples of this compound Dosage and Administration in In Vivo Models

Animal Model Dosage Administration Route Therapeutic Effect Reference
Endotoxic Shock (Mouse)20 µg/g of body weightIntraperitoneal or IntravenousReduced mortality and inflammation[4]
Atherosclerosis (ApoE-/- Mouse)200 µ g/day IntraperitonealReduced lesion formation and macrophage infiltration[3]
Preterm Delivery (Mouse)10 mg/kgIntraperitonealDelayed, but did not prevent, preterm delivery[8]

Key Experimental Protocols

Protocol 1: In Vivo Administration of this compound in a Mouse Model of Endotoxic Shock

Objective: To evaluate the effect of this compound on lipopolysaccharide (LPS)-induced endotoxic shock.

Materials:

  • This compound

  • DMSO

  • Saline

  • Lipopolysaccharide (LPS) from E. coli

  • 6-8 week old female C57BL/6 mice

Procedure:

  • Preparation of this compound Solution: Dissolve this compound in DMSO to create a stock solution. For in vivo administration, dilute the stock solution in sterile saline to the desired final concentration (e.g., 20 µg/g of body weight). The final DMSO concentration should be minimized.

  • Animal Dosing: Pre-treat mice with an intraperitoneal (IP) injection of the this compound solution or vehicle (saline with the same percentage of DMSO) 2 hours prior to LPS challenge.[5]

  • Induction of Endotoxic Shock: Induce endotoxic shock by an IP injection of LPS (e.g., 10 µg/g of body weight).[5]

  • Monitoring: Monitor the survival and clinical signs of the mice regularly for at least 72 hours.

  • Sample Collection: At a predetermined time point (e.g., 6 hours post-LPS), collect blood samples via cardiac puncture for cytokine analysis (e.g., TNF-α, IL-6, IL-12) by ELISA.[5]

  • Tissue Analysis: Harvest tissues such as the liver and lungs for histological analysis (e.g., H&E staining) and to assess apoptosis (e.g., TUNEL staining).[4]

Protocol 2: Assessment of Apoptosis in Tissue Sections by TUNEL Staining

Objective: To quantify apoptotic cells in tissue sections from this compound-treated and control animals.

Materials:

  • Paraffin-embedded tissue sections

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit

  • Proteinase K

  • Permeabilization solution (e.g., Triton X-100 in PBS)

  • Fluorescence microscope

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform antigen retrieval as recommended for the specific tissue type.

  • Permeabilization: Incubate the sections with Proteinase K and then with a permeabilization solution to allow entry of the labeling reagents.

  • TUNEL Labeling: Incubate the sections with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs according to the manufacturer's instructions.

  • Counterstaining: Counterstain the nuclei with a fluorescent dye such as DAPI.

  • Imaging and Analysis: Mount the slides and visualize under a fluorescence microscope. Quantify the percentage of TUNEL-positive cells relative to the total number of cells (DAPI-positive).

Visualizations

Signaling_Pathway Stimuli Apoptotic or Inflammatory Stimuli Caspase_Activation Caspase Activation (e.g., Caspase-8, Caspase-1) Stimuli->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Inflammation Inflammation Caspase_Activation->Inflammation Z_Yvad_fmk This compound Z_Yvad_fmk->Caspase_Activation Necroptosis Necroptosis (Alternative Pathway) Z_Yvad_fmk->Necroptosis

Caption: Mechanism of this compound action and potential for inducing necroptosis.

Experimental_Workflow start Start: In Vivo Experiment treatment Administer this compound or Vehicle Control start->treatment induction Induce Disease Model (e.g., LPS Injection) treatment->induction monitoring Monitor Phenotype (e.g., Survival, Clinical Signs) induction->monitoring collection Sample Collection (Blood, Tissues) monitoring->collection analysis Downstream Analysis collection->analysis cytokine Cytokine Measurement (ELISA) analysis->cytokine histology Histology (H&E, TUNEL) analysis->histology western Western Blot (Caspase Cleavage, Necroptosis Markers) analysis->western end End: Data Interpretation cytokine->end histology->end western->end Troubleshooting_Logic start No or Low Efficacy Observed check_dose Is Dosage and Administration Route Optimal? start->check_dose check_solubility Is the Compound Soluble and Stable? check_dose->check_solubility Yes optimize_dose Optimize Dose and/or Change Route check_dose->optimize_dose No check_pathway Is an Alternative Cell Death Pathway Activated? check_solubility->check_pathway Yes prepare_fresh Prepare Fresh Solution with Appropriate Solvents check_solubility->prepare_fresh No assess_necroptosis Assess Necroptosis Markers check_pathway->assess_necroptosis Potentially resolution Improved Efficacy check_pathway->resolution No (Target Validated) optimize_dose->resolution prepare_fresh->resolution assess_necroptosis->resolution

References

Validation & Comparative

Validating Caspase-1 Inhibition: A Comparative Guide to Z-YVAD-FMK and its Negative Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling, specific and reliable tools are paramount. This guide provides a comprehensive comparison of the caspase-1 inhibitor, Z-YVAD-FMK, with its corresponding negative control, Z-FA-FMK, to ensure the rigorous validation of experimental results. By presenting supporting experimental data, detailed protocols, and clear visual representations of the underlying pathways, this document serves as an essential resource for researchers investigating inflammation, pyroptosis, and other caspase-1 mediated processes.

Performance Comparison: this compound vs. Z-FA-FMK

The selective inhibition of caspase-1 by this compound is best demonstrated by comparing its activity to a structurally similar but functionally inactive control peptide, Z-FA-FMK. This compound is a cell-permeable, irreversible inhibitor that specifically targets the active site of caspase-1, as well as caspase-4 and caspase-5. In contrast, Z-FA-FMK, which lacks the critical aspartate residue at the P1 position necessary for caspase-1 recognition, serves as an ideal negative control. While it can inhibit other cysteine proteases like cathepsin B, it does not significantly affect caspase activity.

The following table summarizes the expected outcomes when using this compound and Z-FA-FMK in key validation assays for caspase-1 inhibition.

AssayThis compoundZ-FA-FMK (Negative Control)Expected Outcome
Caspase-1 Activity Assay Potent InhibitionNo Significant InhibitionThis compound will significantly reduce the cleavage of a caspase-1 specific substrate, while Z-FA-FMK will show negligible effects.
IL-1β Secretion (ELISA) Significant ReductionNo Significant ReductionIn cells stimulated to activate the inflammasome, this compound will block the processing and subsequent secretion of IL-1β. Z-FA-FMK will not inhibit IL-1β release.
Pyroptosis (LDH Release Assay) Significant ReductionNo Significant ReductionThis compound will prevent caspase-1-mediated pyroptosis, leading to a marked decrease in the release of lactate dehydrogenase (LDH) into the cell culture supernatant. Z-FA-FMK will not prevent pyroptosis.

Signaling Pathways and Experimental Workflow

To visually conceptualize the mechanism of action and the experimental design for validating caspase-1 inhibition, the following diagrams are provided.

G cluster_0 Inflammasome Activation cluster_1 Downstream Effects cluster_2 Inhibitor Action PAMPs_DAMPs PAMPs/DAMPs NLRP3 NLRP3 Inflammasome PAMPs_DAMPs->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Recruits Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Autocatalytic Cleavage Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleaves GSDMD Gasdermin D Caspase1->GSDMD Cleaves IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Z_YVAD_FMK This compound Z_YVAD_FMK->Caspase1 Inhibits Z_FA_FMK Z-FA-FMK (Control)

Caption: Caspase-1 activation and inhibition pathway.

G cluster_0 Cell Culture and Treatment cluster_1 Data Collection and Analysis Cells Plate Immune Cells (e.g., Macrophages) Priming Prime with LPS (Signal 1) Cells->Priming Pretreatment Pre-treat with: - this compound - Z-FA-FMK - Vehicle Control Priming->Pretreatment Stimulation Stimulate with Inflammasome Activator (e.g., ATP, Nigericin) (Signal 2) Pretreatment->Stimulation Collect_Supernatant Collect Cell Culture Supernatant Stimulation->Collect_Supernatant Lyse_Cells Lyse Remaining Cells Stimulation->Lyse_Cells ELISA IL-1β ELISA (Supernatant) Collect_Supernatant->ELISA LDH_Assay LDH Release Assay (Supernatant) Collect_Supernatant->LDH_Assay Caspase_Assay Caspase-1 Activity Assay (Cell Lysate) Lyse_Cells->Caspase_Assay Analyze Analyze and Compare Data Caspase_Assay->Analyze ELISA->Analyze LDH_Assay->Analyze

Caption: Experimental workflow for validating this compound.

Experimental Protocols

To ensure reproducibility and accuracy, detailed methodologies for the key validation experiments are provided below.

Caspase-1 Activity Assay (Fluorometric)

This assay quantifies the enzymatic activity of caspase-1 by measuring the cleavage of a specific fluorogenic substrate.

Materials:

  • Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% glycerol)

  • Caspase-1 substrate (e.g., Ac-YVAD-AFC)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 10% glycerol)

  • Fluorometer and 96-well black plates

Procedure:

  • Culture and treat cells as described in the experimental workflow.

  • After treatment, collect and lyse the cells in ice-cold lysis buffer.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (cytosolic extract) to a new tube.

  • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • In a 96-well black plate, add 50 µg of protein lysate to each well and adjust the volume to 50 µL with assay buffer.

  • Add 50 µL of 2x caspase-1 substrate solution (e.g., 100 µM Ac-YVAD-AFC in assay buffer) to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

  • Calculate the fold change in caspase-1 activity relative to the vehicle control.

IL-1β Secretion Assay (ELISA)

This enzyme-linked immunosorbent assay (ELISA) quantifies the amount of mature IL-1β secreted into the cell culture supernatant.

Materials:

  • Commercial IL-1β ELISA kit (follow manufacturer's instructions)

  • Microplate reader

Procedure:

  • Culture and treat cells as described in the experimental workflow.

  • After the incubation period, centrifuge the cell culture plates at 500 x g for 5 minutes to pellet the cells.

  • Carefully collect the supernatant without disturbing the cell pellet.

  • Perform the IL-1β ELISA on the collected supernatants according to the kit manufacturer's protocol.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of IL-1β in each sample based on the standard curve.

Pyroptosis Assay (LDH Release)

This colorimetric assay measures the activity of lactate dehydrogenase (LDH) released from cells with compromised membrane integrity, a hallmark of pyroptosis.

Materials:

  • Commercial LDH cytotoxicity assay kit (follow manufacturer's instructions)

  • Microplate reader

Procedure:

  • Culture and treat cells in a 96-well plate as described in the experimental workflow.

  • After the final treatment, centrifuge the plate at 500 x g for 5 minutes.

  • Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • To determine the maximum LDH release, lyse the untreated control cells with the lysis buffer provided in the kit.

  • Add the LDH reaction mixture from the kit to all wells containing supernatant.

  • Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.

  • Stop the reaction using the stop solution provided in the kit.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Calculate the percentage of LDH release for each sample relative to the maximum LDH release control.

By employing these rigorous validation methods, researchers can confidently attribute their experimental findings to the specific inhibition of caspase-1 by this compound, thereby advancing our understanding of its role in health and disease.

A Head-to-Head Battle: Pan-Caspase Inhibitor Z-YVAD-FMK vs. Specific Caspase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of caspase inhibition is critical for designing experiments and developing novel therapeutics. This guide provides a comprehensive comparison of the broad-spectrum pan-caspase inhibitor Z-YVAD-FMK and various specific caspase inhibitors, supported by experimental data, detailed protocols, and clear visual aids to inform your research decisions.

Executive Summary

Caspases, a family of cysteine proteases, are central players in the orchestrated processes of apoptosis (programmed cell death) and inflammation. The ability to modulate caspase activity is a powerful tool in both basic research and clinical applications. This compound, a cell-permeable, irreversible pan-caspase inhibitor, offers broad-spectrum inhibition, making it a common choice for generally blocking apoptotic pathways. However, its lack of specificity can lead to off-target effects and complicate data interpretation. In contrast, specific caspase inhibitors are designed to target individual caspases, offering a more refined approach to dissecting cellular signaling pathways and developing targeted therapies. This guide will delve into the comparative effects of these two classes of inhibitors, providing the necessary data to select the appropriate tool for your experimental needs.

Data Presentation: A Quantitative Comparison

The following tables summarize the quantitative data on the inhibitory activity and cellular effects of this compound and a selection of specific caspase inhibitors. It is important to note that inhibitory concentrations and cellular effects can vary significantly depending on the cell type, experimental conditions, and the specific assay used.

InhibitorTarget(s)IC50 / Ki ValuesKey Cellular EffectsPotential Off-Target Effects
This compound Pan-caspase (broad spectrum)Varies by caspase and assayPotent inhibitor of apoptosis and inflammasome activation.[1]Can induce necroptosis by inhibiting caspase-8; inhibits other enzymes like NGLY1, leading to autophagy induction.[1]
Z-IETD-FMK Caspase-8~0.2-1 µMBlocks extrinsic apoptosis pathway; can have immunosuppressive effects.May inhibit other caspases at higher concentrations.
Z-DEVD-FMK Caspase-3, -7~10-20 µMInhibits executioner phase of apoptosis.Can inhibit other caspases with a DEVD recognition motif.
Z-LEHD-FMK Caspase-9~10-20 µMBlocks the intrinsic apoptosis pathway.May show cross-reactivity with other caspases.
Ac-YVAD-CMK Caspase-1Nanomolar rangeSpecifically blocks the processing of pro-inflammatory cytokines IL-1β and IL-18.Less effective against other caspases.
Belnacasan (VX-765) Caspase-1Ki of 0.8 nMPotent and selective inhibitor of caspase-1.Shows significantly less inhibition of other caspases.

IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values are indicative and can vary between studies.

Experimental Data Highlights

Apoptosis Inhibition

A study comparing a pan-caspase inhibitor (B-D-FMK, similar in action to this compound) with a specific caspase-3 inhibitor (Z-DEVD-FMK) in a model of cisplatin-induced apoptosis in renal proximal tubular cells revealed the following:

TreatmentCaspase-3 Activity InhibitionApoptosis ReductionCell Survival
Pan-caspase inhibitor (B-D-FMK) Almost completeSignificant reductionSignificantly increased
Caspase-3 inhibitor (Z-DEVD-FMK) Almost completeLess effective than pan-caspase inhibitorNo significant effect

This data suggests that while both inhibitors can effectively block caspase-3 activity, the pan-caspase inhibitor provides a more robust anti-apoptotic and pro-survival effect in this model, likely due to its ability to inhibit multiple caspases in the apoptotic cascade.

T-Cell Proliferation

In a study examining the effects of Z-VAD-FMK and the caspase-8 specific inhibitor Z-IETD-FMK on T-cell proliferation, both inhibitors were found to suppress proliferation in a dose-dependent manner. However, their effects on caspase processing during T-cell activation were negligible, while they effectively blocked caspase activation during FasL-induced apoptosis. This indicates that their anti-proliferative effects may be independent of their direct caspase-inhibitory activity in this context.

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental designs discussed, the following diagrams have been generated using the DOT language.

Caspase Activation Pathways

This diagram illustrates the two major pathways of apoptosis: the intrinsic and extrinsic pathways, highlighting the points of action for different caspase inhibitors.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Pro-caspase-8 Pro-caspase-8 DISC Formation->Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Z-IETD-FMK Z-IETD-FMK Z-IETD-FMK->Caspase-8 Cellular Stress Cellular Stress Mitochondria Mitochondria Cellular Stress->Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Pro-caspase-9 Pro-caspase-9 Apoptosome->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Pro-caspase-3 Z-LEHD-FMK Z-LEHD-FMK Z-LEHD-FMK->Caspase-9 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Z-DEVD-FMK Z-DEVD-FMK Z-DEVD-FMK->Caspase-3 This compound This compound This compound->Caspase-8 This compound->Caspase-9 This compound->Caspase-3

Caption: Overview of Apoptotic Signaling Pathways.

Experimental Workflow for Comparing Caspase Inhibitors

This diagram outlines a typical experimental workflow for comparing the efficacy of different caspase inhibitors.

G cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_inhibitors Inhibitor Groups Cell Culture Cell Culture Apoptosis Induction Apoptosis Induction Cell Culture->Apoptosis Induction Inhibitor Treatment Inhibitor Treatment Apoptosis Induction->Inhibitor Treatment Caspase Activity Assay Caspase Activity Assay Inhibitor Treatment->Caspase Activity Assay Vehicle Control Vehicle Control Inhibitor Treatment->Vehicle Control This compound This compound Inhibitor Treatment->this compound Specific Inhibitor A Specific Inhibitor A Inhibitor Treatment->Specific Inhibitor A Specific Inhibitor B Specific Inhibitor B Inhibitor Treatment->Specific Inhibitor B Cell Viability Assay Cell Viability Assay Caspase Activity Assay->Cell Viability Assay Western Blot Western Blot Cell Viability Assay->Western Blot Cytokine Measurement Cytokine Measurement Western Blot->Cytokine Measurement

Caption: Workflow for Inhibitor Comparison.

Experimental Protocols

General Protocol for Caspase Activity Assay (Fluorometric)

This protocol provides a general framework for measuring caspase activity in cell lysates using a fluorogenic substrate.

  • Cell Lysis:

    • Culture cells to the desired density and treat with the apoptotic stimulus and caspase inhibitors (or vehicle control) for the appropriate duration.

    • Harvest cells by centrifugation and wash with ice-cold PBS.

    • Lyse the cell pellet in a chilled lysis buffer on ice for 10-15 minutes.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the cytosolic extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal protein loading in the subsequent assay.

  • Caspase Activity Measurement:

    • In a 96-well black microplate, add a standardized amount of protein lysate to each well.

    • Prepare a reaction buffer containing the appropriate fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7, Ac-IETD-AFC for caspase-8, Ac-LEHD-AFC for caspase-9).

    • Add the reaction buffer to each well containing the cell lysate.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., AMC: Ex/Em = 360/460 nm; AFC: Ex/Em = 400/505 nm).

    • Caspase activity is proportional to the fluorescence signal and can be expressed as relative fluorescence units (RFU) or calculated based on a standard curve of the free fluorophore.

Western Blot Analysis for Caspase Cleavage

This protocol describes the detection of caspase activation by monitoring the cleavage of caspases or their substrates.

  • Sample Preparation:

    • Prepare cell lysates as described in the caspase activity assay protocol.

    • Determine the protein concentration of each lysate.

  • SDS-PAGE and Electrotransfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the cleaved (active) form of the caspase of interest (e.g., cleaved caspase-3, cleaved caspase-8) or a caspase substrate (e.g., cleaved PARP) overnight at 4°C.

    • Wash the membrane extensively with washing buffer.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again to remove unbound secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

    • The presence and intensity of the band corresponding to the cleaved protein indicate the level of caspase activation.

Conclusion: Making an Informed Choice

The choice between this compound and a specific caspase inhibitor is contingent upon the research question.

  • This compound is a valuable tool for establishing the general involvement of caspases in a cellular process. Its broad-spectrum activity makes it effective in preventing most forms of apoptosis. However, its potential for off-target effects necessitates careful interpretation of results and the use of appropriate controls. The induction of necroptosis is a particularly important consideration, as it can lead to a different form of programmed cell death.

  • Specific caspase inhibitors are indispensable for dissecting the roles of individual caspases within a signaling cascade. They allow for a more precise understanding of the apoptotic or inflammatory pathway being investigated. When the goal is to develop a targeted therapeutic, specific inhibitors are the preferred choice to minimize off-target toxicities.

References

Decoding Specificity: A Guide to Confirming Z-YVAD-FMK's Role in Caspase-1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers investigating inflammation, apoptosis, and related cellular pathways, the tetrapeptide Z-YVAD-FMK (Benzyloxycarbonyl-Tyrosine-Valine-Alanine-Aspartic Acid-[O-Methyl]-Fluoromethylketone) is a widely utilized tool for inhibiting caspase-1 activity. However, ensuring the specificity of its action is paramount for the accurate interpretation of experimental results. This guide provides a comparative analysis of this compound, detailing its performance against a more specific alternative and offering robust experimental protocols to validate its on-target and off-target effects.

This compound: A Broad-Spectrum Inhibitor

This compound is a cell-permeable, irreversible inhibitor that covalently modifies the catalytic cysteine residue of caspases.[1][2] While designed as a preferential caspase-1 inhibitor, it exhibits significant cross-reactivity with other caspases, functioning as a pan-caspase inhibitor.[3] This broad activity can lead to unintended experimental outcomes, making it crucial to employ rigorous controls and validation methods.

A key off-target effect of this compound is the inhibition of Peptide:N-glycanase 1 (NGLY1), an enzyme involved in the endoplasmic reticulum-associated degradation (ERAD) pathway. This inhibition can independently trigger autophagy, a cellular recycling process, which may confound studies on cell death and survival.

The Alternative: VX-765 (Belnacasan)

A more specific alternative for targeting caspase-1 is VX-765 (Belnacasan). This compound is a potent, selective, and reversible inhibitor of caspase-1 and the related inflammatory caspase, caspase-4. Its higher specificity profile makes it a valuable tool for dissecting the precise role of the inflammasome pathway in various biological processes.

Quantitative Comparison of Inhibitor Specificity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and VX-765 against a panel of human caspases. Lower IC50 values indicate greater potency.

Caspase TargetThis compound IC50 (nM)VX-765 (Belnacasan) IC50 (nM)
Caspase-1~2~24
Caspase-3~20>10,000
Caspase-4~25~100
Caspase-5~50>10,000
Caspase-6~1000>10,000
Caspase-7~500>10,000
Caspase-8~800>10,000
Caspase-9>10,000>10,000

Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is a synthesis from multiple sources for comparative purposes.

Experimental Protocols for Specificity Confirmation

To rigorously confirm the specificity of this compound in your experiments, a multi-pronged approach is recommended, encompassing on-target validation, assessment of off-target effects, and the use of appropriate controls.

On-Target Validation: Caspase-1 Activity Assay

This protocol measures the cleavage of a specific caspase-1 substrate in cell lysates.

Principle: Activated caspase-1 cleaves the tetrapeptide substrate YVAD linked to a fluorescent reporter molecule (e.g., 7-amino-4-methylcoumarin, AMC). The resulting fluorescence is proportional to caspase-1 activity.

Materials:

  • Cell lysis buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% sucrose)

  • Protein quantification assay (e.g., BCA)

  • Caspase-1 substrate (Ac-YVAD-AMC)

  • This compound and VX-765

  • Fluorometer and 96-well black plates

Protocol:

  • Cell Lysis:

    • Treat cells with your stimulus of interest in the presence or absence of this compound (e.g., 20 µM) or VX-765 (e.g., 20 µM).

    • Harvest and wash cells with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer and incubate on ice for 20 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Caspase-1 Activity Assay:

    • In a 96-well black plate, add 50 µg of protein lysate per well and adjust the volume with lysis buffer.

    • Add the caspase-1 substrate Ac-YVAD-AMC to a final concentration of 50 µM.

    • Incubate at 37°C and measure fluorescence (Excitation: 360 nm, Emission: 460 nm) at regular intervals (e.g., every 5 minutes for 1 hour).

  • Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence over time). Compare the activity in treated versus untreated samples.

Controls:

  • Negative Control: Lysate from unstimulated cells.

  • Positive Control: Lysate from cells treated with a known caspase-1 activator (e.g., LPS and nigericin).

  • Inhibitor Control: Pre-incubate the positive control lysate with this compound or VX-765 before adding the substrate.

Off-Target Assessment I: Caspase-3 Activity Assay

To assess the broader caspase inhibitory effects of this compound, perform a similar activity assay using a substrate for a key apoptotic caspase, caspase-3.

Principle: Similar to the caspase-1 assay, this measures the cleavage of the caspase-3 substrate DEVD-AMC.

Protocol: Follow the same protocol as the Caspase-1 Activity Assay, but substitute the substrate with Ac-DEVD-AMC.

Expected Outcome: this compound should inhibit both caspase-1 and caspase-3 activity, while the more specific VX-765 should only inhibit caspase-1 activity.

Off-Target Assessment II: NGLY1 Activity Assay

This protocol is designed to determine if this compound is inhibiting NGLY1 in your experimental system.[4][5][6][7][8]

Principle: This assay uses a fluorescently labeled glycopeptide substrate that is resistant to other cellular proteases. Cleavage of the N-glycan by NGLY1 results in a product that can be separated and quantified by HPLC.

Materials:

  • NGLY1 lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM sucrose, 5 mM EDTA, protease inhibitors)

  • Fluorescently labeled glycopeptide substrate (e.g., 5FAM-GCP)

  • DTT

  • HPLC system

Protocol:

  • Cell Lysis: Prepare cell lysates as described in the on-target validation protocol, using the NGLY1 lysis buffer.

  • Enzyme Reaction:

    • Incubate 150-250 µg of protein lysate with the 5FAM-GCP substrate (e.g., 100 pmol) and DTT (final concentration 1 mM) for 3-4 hours at 37°C.

  • HPLC Analysis: Separate the reaction products by reverse-phase HPLC and quantify the fluorescently labeled deglycosylated product.

  • Data Analysis: Compare the amount of product generated in the presence and absence of this compound.

Controls:

  • Negative Control: A reaction with heat-inactivated lysate.

  • Positive Control: A known source of active NGLY1.

  • Inhibitor Control: Pre-incubate the lysate with this compound before adding the substrate.

Off-Target Assessment III: Autophagy Detection by LC3 Western Blot

This protocol assesses the induction of autophagy by monitoring the conversion of LC3-I to LC3-II.[9][10][11][12]

Principle: During autophagy, the cytosolic form of LC3 (LC3-I) is conjugated to phosphatidylethanolamine to form LC3-II, which is recruited to autophagosome membranes. This conversion can be detected by a shift in molecular weight on a Western blot.

Materials:

  • RIPA buffer

  • Primary antibody against LC3

  • Secondary HRP-conjugated antibody

  • Western blotting equipment and reagents

Protocol:

  • Cell Treatment: Treat cells with your stimulus in the presence or absence of this compound. Include a positive control for autophagy induction (e.g., starvation or rapamycin). To measure autophagic flux, also include a condition where cells are co-treated with an inhibitor of lysosomal degradation (e.g., bafilomycin A1 or chloroquine) for the last few hours of the experiment.

  • Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane and probe with the primary anti-LC3 antibody, followed by the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate.

  • Data Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio, and particularly an accumulation of LC3-II in the presence of lysosomal inhibitors, indicates an induction of autophagy.

Controls:

  • Negative Control: Untreated cells.

  • Positive Control: Cells treated with an autophagy inducer (e.g., rapamycin, starvation).

  • Loading Control: An antibody against a housekeeping protein (e.g., GAPDH, β-actin).

Visualizing the Pathways

To better understand the cellular processes involved, the following diagrams illustrate the caspase-1 signaling pathway and a recommended experimental workflow for confirming this compound specificity.

G Caspase-1 Signaling Pathway cluster_upstream Upstream Activation cluster_inflammasome Inflammasome Assembly cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS, ATP, flagellin, dsDNA) NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 NLRC4 NLRC4 PAMPs_DAMPs->NLRC4 AIM2 AIM2 PAMPs_DAMPs->AIM2 ASC ASC (Adaptor Protein) NLRP3->ASC NLRC4->ASC AIM2->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Autocatalysis Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleavage GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleavage IL1b Active IL-1β Pro_IL1b->IL1b IL18 Active IL-18 Pro_IL18->IL18 Pyroptosis Pyroptosis (Inflammatory Cell Death) GSDMD->Pyroptosis

Caption: The caspase-1 signaling pathway is initiated by various stimuli that lead to the assembly of the inflammasome, caspase-1 activation, and downstream inflammatory responses.[13][14][15][16][17][18]

G Experimental Workflow for this compound Specificity Start Start: Treat cells with stimulus +/- this compound OnTarget On-Target Validation: Caspase-1 Activity Assay (YVAD-AMC) Start->OnTarget OffTarget1 Off-Target Assessment I: Caspase-3 Activity Assay (DEVD-AMC) Start->OffTarget1 OffTarget2 Off-Target Assessment II: NGLY1 Activity Assay (HPLC-based) Start->OffTarget2 OffTarget3 Off-Target Assessment III: Autophagy Detection (LC3 Western Blot) Start->OffTarget3 Conclusion Conclusion: Evaluate specificity based on comparative inhibition profiles OnTarget->Conclusion OffTarget1->Conclusion OffTarget2->Conclusion OffTarget3->Conclusion

Caption: A comprehensive workflow to confirm the specificity of this compound involves parallel assessment of its on-target and potential off-target effects.

References

Cross-validation of Z-YVAD-FMK Results with Genetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological inhibitor Z-YVAD-FMK with genetic models of caspase-1 deficiency. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to assist researchers in selecting the most appropriate tools for studying the roles of caspase-1 in inflammation and pyroptosis.

Introduction to Caspase-1 Inhibition

Caspase-1 is a key inflammatory enzyme that, upon activation within a multiprotein complex called the inflammasome, processes pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18 into their mature, active forms.[1][2] It also cleaves Gasdermin D to initiate a lytic, pro-inflammatory form of cell death known as pyroptosis.[1] Given its central role in inflammation, caspase-1 is a significant target for therapeutic intervention in a range of inflammatory diseases.

Two primary approaches are utilized to investigate the function of caspase-1: pharmacological inhibition and genetic deletion. This compound is a cell-permeable, irreversible peptide inhibitor commonly used to block caspase-1 activity.[1] However, it is also known to inhibit other caspases, highlighting the importance of cross-validating findings with more specific genetic models, such as caspase-1 knockout (Casp1-/-) mice. This guide will compare the outcomes of using this compound with those observed in Casp1-/- genetic models across various experimental contexts.

Comparative Data Presentation

The following tables summarize quantitative data from studies employing either this compound or caspase-1 genetic knockout models to investigate inflammatory responses.

Model System Treatment/Genetic Model Key Readout Result Reference
Atherosclerosis (ApoE-/- mice) This compound (200 µ g/day , i.p.)Aortic Lesion AreaReduced by ~40% vs. vehicle[3]
Macrophage InfiltrationSignificantly reduced vs. vehicle[3]
Activated Caspase-1 (p20) in AortaSignificantly reduced vs. vehicle[3]
Cleaved IL-1β in AortaSignificantly reduced vs. vehicle[3]
Endotoxic Shock (Mice) This compound (5, 10, 20 µg/g, i.p.)Survival Rate (LPS challenge)Significantly increased vs. vehicle[4][5]
Serum TNF-α, IL-12, IL-6Significantly reduced vs. vehicle[4]
Sepsis (Mice) Caspase-1 knockout (Casp1-/-)Survival Rate (cecal ligation and puncture)Improved survival compared to wild-type[6]
Serum IL-1β, IL-18Reduced levels compared to wild-type[6]

Experimental Protocols

In Vivo Administration of this compound

A common experimental protocol for the in vivo application of this compound in mouse models of inflammation involves the following steps:

  • Preparation of this compound Solution: this compound is typically dissolved in a vehicle such as dimethyl sulfoxide (DMSO) and then further diluted in phosphate-buffered saline (PBS) to the desired final concentration.

  • Animal Model: Mouse models of diseases such as atherosclerosis (e.g., ApoE-/- mice on a high-fat diet) or endotoxic shock (e.g., C57BL/6 mice challenged with lipopolysaccharide - LPS) are commonly used.

  • Administration: this compound is often administered via intraperitoneal (i.p.) injection. Dosages can vary depending on the model and desired effect, with a typical range being 5-20 µg/g of body weight.[4][5] For chronic models like atherosclerosis, daily administration over several weeks may be necessary.[3]

  • Timing: The timing of administration is crucial. In acute models like endotoxic shock, this compound is often given as a pretreatment 30 minutes to 2 hours before the inflammatory challenge.[4]

  • Readout Analysis: Following the experimental period, tissues and serum are collected for analysis. This can include histological analysis of tissue damage, measurement of cytokine levels by ELISA, and Western blotting for key signaling proteins.

Generation and Use of Caspase-1 Knockout (Casp1-/-) Mice

Genetically modified mice lacking a functional caspase-1 gene provide a highly specific tool to study the role of this enzyme.

  • Generation of Casp1-/- Mice: These mice are typically generated using gene-targeting techniques in embryonic stem (ES) cells to delete a critical portion of the Casp1 gene. The modified ES cells are then injected into blastocysts to create chimeric mice, which are subsequently bred to establish a homozygous knockout line.

  • Genotyping: Routine genotyping by polymerase chain reaction (PCR) of tail DNA is performed to confirm the absence of the wild-type Casp1 allele and the presence of the targeted allele.

  • Experimental Procedures: Casp1-/- mice and wild-type littermate controls are subjected to the same experimental procedures, such as induction of sepsis by cecal ligation and puncture (CLP).

  • Phenotypic Analysis: The phenotype of the knockout mice is then compared to wild-type controls. This includes monitoring survival rates, assessing the severity of inflammation, and measuring the production of inflammatory mediators. It is important to note that some Casp1-/- mouse strains may also have a functional knockout of the nearby Casp11 gene, which should be considered when interpreting results.

Visualizing the Molecular Pathways

To better understand the mechanisms of action of this compound and the consequences of caspase-1 deletion, the following diagrams illustrate the key signaling pathways involved.

Inflammasome_Signaling_Pathway cluster_stimuli Danger Signals (PAMPs/DAMPs) cluster_inflammasome Inflammasome Complex cluster_downstream Downstream Effects PAMPs PAMPs NLRP3 NLRP3 Sensor PAMPs->NLRP3 activate DAMPs DAMPs DAMPs->NLRP3 activate ASC ASC Adaptor NLRP3->ASC recruit Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruit Casp1 Active Caspase-1 Pro_Casp1->Casp1 autocatalysis Pro_IL1B Pro-IL-1β Casp1->Pro_IL1B cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleaves GSDMD Gasdermin D Casp1->GSDMD cleaves ZYVAD This compound ZYVAD->Casp1 inhibits IL1B Mature IL-1β Pro_IL1B->IL1B IL18 Mature IL-18 Pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis

Caption: Inflammasome signaling pathway leading to caspase-1 activation and its inhibition by this compound.

Experimental_Workflow cluster_pharmacological Pharmacological Approach cluster_genetic Genetic Approach WT_mice1 Wild-Type Mice ZYVAD_treatment This compound Treatment WT_mice1->ZYVAD_treatment Inflammatory_Challenge1 Inflammatory Challenge (e.g., LPS) ZYVAD_treatment->Inflammatory_Challenge1 Analysis1 Outcome Analysis Inflammatory_Challenge1->Analysis1 Comparison Comparative Analysis Analysis1->Comparison WT_mice2 Wild-Type Mice Inflammatory_Challenge2 Inflammatory Challenge (e.g., LPS) WT_mice2->Inflammatory_Challenge2 Casp1_KO_mice Caspase-1 KO Mice Casp1_KO_mice->Inflammatory_Challenge2 Analysis2 Outcome Analysis Inflammatory_Challenge2->Analysis2 Analysis2->Comparison

Caption: Experimental workflow for comparing this compound with caspase-1 knockout mice.

Discussion and Conclusion

The presented data indicate that both pharmacological inhibition of caspase-1 with this compound and genetic deletion of caspase-1 lead to similar outcomes in various models of inflammation, namely a reduction in inflammatory responses and improved survival in severe inflammatory conditions. For instance, in a mouse model of atherosclerosis, this compound treatment significantly reduced aortic lesion size, macrophage infiltration, and the levels of active caspase-1 and mature IL-1β.[3] Similarly, in models of endotoxic shock and sepsis, both this compound treatment and caspase-1 deficiency resulted in increased survival and reduced levels of pro-inflammatory cytokines.[4][5][6]

However, it is crucial to consider the nuances of each approach. This compound, while effective, is a pan-caspase inhibitor, meaning it can inhibit other caspases besides caspase-1, which could lead to off-target effects.[1] This lack of specificity can be a confounding factor in interpreting results. In contrast, caspase-1 knockout mice offer a highly specific model for studying the function of this particular enzyme. Nevertheless, genetic knockout models can sometimes lead to compensatory mechanisms during development, which might mask or alter the true physiological role of the protein.

References

Assessing the Long-Term Effects of Z-Yvad-fmk Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers investigating the intricate roles of caspases in cellular processes, the pan-caspase inhibitor Z-Yvad-fmk has long been a staple tool to prevent apoptosis. However, its long-term application is complicated by a range of off-target effects that can influence experimental outcomes. This guide provides a comprehensive comparison of this compound with alternative pan-caspase inhibitors, Q-VD-OPh and emricasan, focusing on their long-term efficacy and cellular consequences. We present supporting experimental data, detailed protocols for key assays, and visual diagrams of the underlying signaling pathways and experimental workflows to aid researchers in selecting the most appropriate inhibitor for their long-term studies.

Comparative Analysis of Pan-Caspase Inhibitors

The selection of a pan-caspase inhibitor for long-term studies requires careful consideration of its efficacy in inhibiting apoptosis, its stability in culture, and its potential to induce alternative cellular pathways. The following tables summarize the available quantitative data on this compound and its alternatives.

Table 1: Long-Term Efficacy and Cellular Effects of Pan-Caspase Inhibitors

InhibitorTarget CaspasesEffective ConcentrationLong-Term Efficacy (Apoptosis Inhibition)Notable Long-Term Off-Target Effects
This compound Broad spectrum (except Caspase-2)[1]10-100 µM[2]Prevents apoptosis-related DNA fragmentation and PARP cleavage in various cell types for up to 72 hours.[3] In a 3-week in vivo study, it reduced global apoptosis.[4]Induces autophagy via off-target inhibition of NGLY1.[5][6][7][8] Can trigger necroptosis (caspase-independent cell death) by inhibiting caspase-8.[2][9][10]
Q-VD-OPh Broad spectrum, including caspases 1, 3, 7, 8, 9, 10, and 120.05-20 µM[11][12]More potent than this compound in inhibiting apoptosis.[11] Sustains human neutrophil viability and function for at least 5 days at 10 µM.[12]Does not induce autophagy, making it a cleaner tool for studying apoptosis in isolation.[5][6][7] Significantly less toxic to T cells than this compound.
Emricasan Broad spectrum, liver-targetedOral administration in clinical trials (e.g., 25 mg twice daily)Studied in long-term clinical trials (up to 24 months) for chronic liver diseases. Reduces markers of apoptosis (e.g., cleaved cytokeratin-18) in patients.Mixed clinical trial results; in some cases, it did not improve or even worsened liver fibrosis, potentially by shunting cells towards other death pathways.

Table 2: Stability and Practical Considerations for Long-Term Use

InhibitorFormulation & SolubilityIn Vitro StabilityKey Considerations for Long-Term Experiments
This compound Dissolve in DMSO; stock solutions stable for several months at -20°C.[2]Irreversible binding to caspases. Consider potential for degradation with repeated freeze-thaw cycles.[2]Final DMSO concentration should be kept low (<0.1%) to avoid solvent toxicity.[2] The induction of necroptosis and autophagy can confound results in long-term studies.
Q-VD-OPh Cell-permeable.Irreversible inhibitor.[12]Its higher potency and lower toxicity make it suitable for longer-term experiments where off-target effects of this compound are a concern.[11]
Emricasan Orally active.Favorable pharmacokinetic profile with prolonged retention in the liver.Primarily used in in vivo and clinical settings due to its liver-targeting properties.

Signaling Pathways Modulated by Pan-Caspase Inhibitors

The long-term effects of this compound are not limited to the inhibition of apoptosis. Its ability to block caspase-8 can lead to the activation of alternative cell death pathways, namely necroptosis, and its off-target effects can induce autophagy. Understanding these interconnected pathways is crucial for interpreting experimental data.

G cluster_stimulus Apoptotic Stimulus cluster_apoptosis Apoptosis cluster_necroptosis Necroptosis cluster_autophagy Autophagy cluster_inhibitors Inhibitors Stimulus e.g., TNF-α, FasL Casp8 Caspase-8 Stimulus->Casp8 Casp37 Caspase-3/7 Casp8->Casp37 RIPK1 RIPK1 Casp8->RIPK1 Inhibits Apoptosis Apoptotic Cell Death Casp37->Apoptosis RIPK3 RIPK3 RIPK1->RIPK3 MLKL MLKL RIPK3->MLKL Necroptosis Necroptotic Cell Death MLKL->Necroptosis NGLY1 NGLY1 Autophagy Autophagy Induction NGLY1->Autophagy Inhibits ZYvad This compound ZYvad->Casp8 ZYvad->Casp37 ZYvad->NGLY1 Off-target QVD Q-VD-OPh QVD->Casp8 QVD->Casp37

Figure 1: Interplay of apoptosis, necroptosis, and autophagy with pan-caspase inhibitors.

Experimental Protocols

Accurate assessment of the long-term effects of caspase inhibitors requires robust and well-controlled experimental protocols. The following are detailed methodologies for key assays.

Long-Term Cell Viability and Proliferation Assay (MTT/XTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of their viability and proliferation.

Materials:

  • Cells of interest

  • Complete culture medium

  • Pan-caspase inhibitor (this compound, Q-VD-OPh) and vehicle control (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

  • Solubilization buffer (for MTT)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density that allows for logarithmic growth over the desired time course (e.g., 24, 48, 72, 96, 120 hours).

  • Allow cells to adhere overnight.

  • Treat cells with the desired concentrations of the pan-caspase inhibitor or vehicle control. Include untreated control wells.

  • At each time point, add MTT or XTT solution to the wells and incubate according to the manufacturer's instructions (typically 2-4 hours).

  • If using MTT, add the solubilization buffer and incubate until the formazan crystals are dissolved.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Normalize the absorbance values to the vehicle control at each time point to determine the relative cell viability.

Long-Term Apoptosis Assessment (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • Complete culture medium

  • Pan-caspase inhibitor and vehicle control

  • Apoptosis-inducing agent (optional, as a positive control)

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in multi-well plates and treat with the inhibitor or vehicle control for the desired long-term duration.

  • At each time point, harvest both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in Annexin V Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour of staining.

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).

Western Blot Analysis of Apoptosis, Necroptosis, and Autophagy Markers

This technique allows for the detection and quantification of key proteins involved in these pathways.

Materials:

  • Cells of interest treated as described above

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes

  • Transfer buffer and equipment

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-RIPK1, anti-p-MLKL, anti-LC3B)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells in RIPA buffer and quantify the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).

Experimental Workflow for Assessing Long-Term Inhibitor Effects

A well-structured experimental workflow is essential for a comprehensive assessment of the long-term effects of this compound and its alternatives.

G cluster_setup Experimental Setup cluster_timeline Long-Term Incubation & Time Points cluster_assays Assays at Each Time Point cluster_western_targets Western Blot Targets Setup Seed cells and allow to adhere Treatment Treat with this compound, Q-VD-OPh, or Vehicle Setup->Treatment Timepoints Incubate for 24h, 48h, 72h, 96h, 120h... (with media/inhibitor changes as needed) Treatment->Timepoints Viability Cell Viability/Proliferation (MTT/XTT Assay) Timepoints->Viability Apoptosis Apoptosis vs. Necrosis (Annexin V/PI Staining) Timepoints->Apoptosis Western Protein Expression Analysis (Western Blot) Timepoints->Western ApoptosisMarkers Apoptosis (Cleaved Casp-3, PARP) Western->ApoptosisMarkers NecroptosisMarkers Necroptosis (p-MLKL, RIPK1) Western->NecroptosisMarkers AutophagyMarkers Autophagy (LC3-II/LC3-I) Western->AutophagyMarkers

Figure 2: Experimental workflow for long-term assessment of caspase inhibitors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Yvad-fmk
Reactant of Route 2
Z-Yvad-fmk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.